S-Acetylglutathione
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2S)-5-[[(2R)-3-acetylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O7S/c1-6(16)23-5-8(11(20)14-4-10(18)19)15-9(17)3-2-7(13)12(21)22/h7-8H,2-5,13H2,1H3,(H,14,20)(H,15,17)(H,18,19)(H,21,22)/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRWSIPJNWXCEO-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3054-47-5 | |
| Record name | S-Acetylglutathione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3054-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-Acetylglutathione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003054475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-acetylglutathione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | S-ACETYLGLUTATHIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C2FJR2NMJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to S-Acetylglutathione (SAG) Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
S-Acetylglutathione (SAG) is a prodrug of glutathione (GSH), the most abundant endogenous antioxidant in mammalian cells. The acetyl group on the sulfur atom of cysteine enhances the molecule's stability and bioavailability, allowing it to be absorbed intact and subsequently deacetylated within the cell to release active GSH.[1][2] This guide provides a comprehensive overview of the chemical synthesis and purification methods for SAG, tailored for a technical audience.
I. Synthesis of this compound
The primary goal in SAG synthesis is the selective acetylation of the thiol group (-SH) of the cysteine residue in glutathione without affecting the free amino group. Several methods have been developed to achieve this, with the most common approaches involving acetic anhydride as the acetylating agent.
A. Synthesis Methodologies
Two prominent methods for SAG synthesis are detailed below:
-
Acetic Anhydride with Perchloric Acid Catalysis: This classic method involves the reaction of glutathione with acetic anhydride in a solution of glacial acetic acid, catalyzed by perchloric acid.[3] The strong acidic environment protonates the amino groups, thus preventing their acetylation and promoting the selective reaction at the sulfhydryl group. The reaction is typically carried out at or below room temperature to minimize side reactions.[3]
-
Cobalt Chloride Catalysis in a Mixed Solvent System: A more recent and efficient method utilizes cobalt chloride (CoCl2) as a catalyst in a dimethylformamide (DMF) and trifluoroacetic acid (TFA) mixed solvent system.[4][5] This process boasts high selectivity for the thiol group and offers the advantage of recycling the TFA solvent, making it a more cost-effective and scalable option.[4][5]
B. Quantitative Synthesis Data
The following table summarizes key quantitative data from various synthesis protocols, offering a comparative look at their efficiencies.
| Parameter | Acetic Anhydride / Perchloric Acid[3] | CoCl2 / DMF-TFA[4][5] | N-acetyl imidazole in water[5] | Benzotriazole/Acetyl Chloride[6] |
| Starting Material | Glutathione | Glutathione | Glutathione | Glutathione |
| Key Reagents | Acetic anhydride, Perchloric acid | Acetic anhydride, CoCl2, DMF, TFA | N-acetyl imidazole | Benzotriazole, Acetyl Chloride, KHCO3 |
| Yield | ~70% | 91% | High yields reported | 83-90% |
| Purity | Not specified | 99.7% | Not specified | ~96% (HPLC) |
| Reaction Time | ~2 hours | Not specified | Not specified | Not specified |
| Temperature | < 15°C to Room Temperature | Not specified | Room Temperature | Not specified |
C. Detailed Experimental Protocol: Acetic Anhydride / Perchloric Acid Method
This protocol is adapted from the procedure described in U.S. Patent 2,760,956.[3]
Materials:
-
Glutathione (GSH)
-
Glacial Acetic Acid
-
72% Perchloric Acid
-
Acetic Anhydride
-
Water
-
Aniline (freshly distilled)
-
Methanol
-
Ether
Procedure:
-
Dissolve 3 grams of glutathione in a mixture of 19 ml of glacial acetic acid and 1 ml of 72% aqueous perchloric acid. Gentle warming may be necessary to achieve complete dissolution.
-
Cool the solution to below 15°C.
-
Slowly add 5 ml of acetic anhydride with shaking. This provides a molar excess of the acetylating agent.
-
Allow the reaction mixture to stand for 1 hour at room temperature to complete the acetylation.
-
Add 0.4 ml of water and let the mixture stand for another hour to decompose any excess acetic anhydride.
-
Neutralize the perchloric acid by slowly adding 1.5 ml of freshly distilled aniline while cooling the mixture.
-
Pour the resulting mixture into methanol to a final volume of 100 ml.
-
Stir the solution and leave it in a refrigerator overnight to facilitate crystallization.
-
Collect the crude crystals by filtration.
-
Wash the collected crystals with methanol and then with ether.
-
Dry the purified crystals in air at 50-60°C for 1 hour. This procedure yields approximately 2.4 grams (a 70% yield) of this compound.[3]
II. Purification of this compound
Post-synthesis, the crude SAG product requires purification to remove unreacted starting materials, byproducts, and residual solvents. The primary methods employed are recrystallization and chromatographic techniques.
A. Purification Methodologies
-
Recrystallization: This is a common and effective method for purifying solid compounds. For SAG, recrystallization can be performed using various solvent systems, such as water-acetone, water-ethanol, or water-methanol mixtures.[7][8] The process involves dissolving the crude SAG in a hot solvent mixture and then allowing it to cool slowly, which leads to the formation of purified crystals. The choice of solvent and the cooling conditions can influence the crystalline form (polymorph) of the final product.[7][8]
-
Chromatography: While less detailed in the literature for SAG purification specifically, principles of glutathione purification can be applied. Affinity chromatography, using resins like Glutathione Sepharose, is highly effective for purifying glutathione-S-transferase (GST)-tagged proteins and could be adapted for SAG.[9] For analytical purposes and purity assessment, High-Performance Liquid Chromatography (HPLC) is the standard method.[6][10]
B. Quantitative Purification Data
The following table outlines data related to the purification of SAG.
| Parameter | Recrystallization (Water-Acetone)[7] |
| Starting Material | Crude this compound |
| Solvent System | Water and Acetone |
| Key Steps | Dissolution in hot water, controlled cooling, addition of acetone |
| Final Purity | High purity crystalline solid |
| Yield | 3.8g from 5g crude (Form B) |
| Drying Conditions | 14-18 h at 50°C and 5 mbar |
C. Detailed Experimental Protocol: Recrystallization for Crystalline Form B
This protocol is based on the procedure described in patent WO2015067708A1.[7]
Materials:
-
Crude this compound
-
Demineralized Water
-
Anhydrous Acetone
Procedure:
-
Place 5 grams of crude SAG in a reaction vessel.
-
Add 40 ml of demineralized water and heat the mixture to 75°C while stirring, ensuring the temperature does not exceed 80°C.
-
Once the SAG is completely dissolved, cool the solution to a temperature between 35°C and 45°C.
-
Slowly add 40 ml of acetone to the solution over approximately 10 minutes, under minimal stirring (60-120 rpm). The solution will become cloudy.
-
Allow the temperature to spontaneously cool to 20-25°C and continue stirring for 2-12 hours.
-
Cool the mixture to 5°C and maintain stirring for about 1 hour.
-
Filter the reaction mass to collect the crystals.
-
Wash the collected crystals with anhydrous acetone (2 x 10 ml).
-
Dry the product for 14-18 hours at 50°C under a residual vacuum of 5 mbar. This process yields approximately 3.8 grams of white crystalline solid SAG (Form B).[7]
III. Biological Significance and Cellular Pathway
This compound's primary biological role is to serve as a highly bioavailable precursor to intracellular glutathione.[2] The acetyl group protects the molecule from degradation in the digestive system and plasma, allowing it to be taken up by cells.[1][2]
Once inside the cell, SAG is rapidly deacetylated by intracellular thioesterases, releasing reduced glutathione (GSH).[1][11] This newly synthesized GSH then enters the cellular glutathione pool, where it participates in numerous critical functions, including:
-
Neutralizing reactive oxygen species (ROS)[1]
-
Detoxifying xenobiotics[12]
-
Maintaining the cellular redox state[4]
-
Supporting immune function[1]
IV. Workflow for Synthesis and Purification
The overall process from starting materials to a purified final product can be visualized as a multi-step workflow. This involves the initial chemical synthesis followed by a series of purification steps to achieve the desired purity for research or pharmaceutical applications.
// Nodes Start [label="Glutathione + \nReagents", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis [label="Chemical Synthesis\n(Acetylation)", fillcolor="#FBBC05", fontcolor="#202124"]; Crude [label="Crude SAG Mixture", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Filtration [label="Filtration / \nInitial Separation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Recrystallization [label="Recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Washing [label="Crystal Washing", fillcolor="#34A853", fontcolor="#FFFFFF"]; Drying [label="Drying", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final [label="Purified Crystalline SAG", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Synthesis [color="#5F6368"]; Synthesis -> Crude [color="#5F6368"]; Crude -> Filtration [label="Separates solid product", color="#5F6368"]; Filtration -> Recrystallization [label="Dissolve & re-precipitate", color="#5F6368"]; Recrystallization -> Washing [label="Remove impurities", color="#5F6368"]; Washing -> Drying [label="Remove solvents", color="#5F6368"]; Drying -> Final [color="#5F6368"]; } caption="General workflow for SAG synthesis and purification."
References
- 1. esliteglutathione.com [esliteglutathione.com]
- 2. graphyonline.com [graphyonline.com]
- 3. US2760956A - Production of s-acetyl glutathione - Google Patents [patents.google.com]
- 4. S-Acetyl-L-glutathione:Preparation; Benefits and Side effects_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. CN104072577A - Method for preparing S-acetyl-L-glutathione - Google Patents [patents.google.com]
- 7. Process for the preparation of different crystalline forms of s-acetyl glutathione, and their uses in pharmaceutical and nutraceutical formulations - Eureka | Patsnap [eureka.patsnap.com]
- 8. WO2015067708A1 - Crystalline forms of s-acetyl glutathione, their preparations and uses in pharmaceutical and nutraceutical formulations - Google Patents [patents.google.com]
- 9. Purification using Glutathione Sepharose® High Performance, Glutathione Sepharose® 4 Fast Flow, and Glutathione Sepharose® 4B [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. esliteglutathione.com [esliteglutathione.com]
S-Acetylglutathione: A Comprehensive Technical Guide on its Biochemical Properties for Researchers and Drug Development Professionals
An in-depth exploration of the chemical characteristics, mechanism of action, and therapeutic potential of S-Acetylglutathione (SAG), a promising pro-drug of the master antioxidant, glutathione.
Introduction
Glutathione (GSH) is a tripeptide thiol (γ-L-glutamyl-L-cysteinylglycine) that serves as a pivotal endogenous antioxidant, playing a critical role in cellular protection against oxidative stress, detoxification of xenobiotics, and modulation of immune function.[1][2][3][4][5][6] However, the therapeutic application of exogenous GSH is hampered by its poor oral bioavailability and rapid degradation in the gastrointestinal tract.[1][7] this compound (SAG) has emerged as a superior alternative, exhibiting enhanced stability and cellular uptake, thereby effectively augmenting intracellular GSH levels.[1][7][8][9][10] This technical guide provides a comprehensive overview of the biochemical properties of SAG, including its physicochemical characteristics, mechanism of action, and its influence on key signaling pathways, offering valuable insights for researchers and professionals in drug development.
Physicochemical Properties of this compound
This compound is a derivative of glutathione where an acetyl group is attached to the sulfur atom of the cysteine residue.[3][11] This chemical modification is central to its enhanced stability and bioavailability.[4][8][9][10]
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₉N₃O₇S | |
| Molecular Weight | 349.36 g/mol | |
| CAS Number | 3054-47-5 | |
| Appearance | Crystalline solid | [12] |
| Solubility | Soluble in PBS (pH 7.2) at approximately 1 mg/mL. | [12][13][14] |
| Predicted pKa | 2.21 ± 0.10 | |
| Plasma Half-life | SAG is rapidly deacetylated in the body; it is often not quantifiable in plasma. The resulting glutathione (GSH) has a very short half-life in human plasma of about 1.6 minutes. | [1][7] |
Mechanism of Action: Enhanced Bioavailability and Intracellular Delivery
The primary advantage of SAG over GSH lies in its superior pharmacokinetic profile. The S-acetyl group protects the molecule from enzymatic degradation in the digestive tract and prevents its oxidation.[4][7][8][9][10] This allows the intact molecule to be absorbed into the bloodstream and readily taken up by cells.[7][8][9][12][15]
Once inside the cell, the acetyl group is cleaved by intracellular thioesterases, releasing the active glutathione molecule.[1][7][12] This intracellular delivery mechanism bypasses the need for de novo synthesis of GSH and ensures a direct replenishment of the cellular glutathione pool.[1][7]
Biochemical Effects and Modulation of Signaling Pathways
By effectively increasing intracellular GSH levels, SAG exerts a multitude of biochemical effects, primarily centered around its antioxidant and anti-inflammatory properties.
Antioxidant and Detoxification Functions
Once converted to GSH, SAG contributes to the body's defense against oxidative stress by neutralizing reactive oxygen species (ROS).[2] It also plays a crucial role in the detoxification of various endogenous and exogenous compounds, including heavy metals and drugs, through conjugation reactions catalyzed by glutathione S-transferases.[2][4]
Modulation of the Nrf2 Signaling Pathway
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive through its association with Keap1. Thiol-reactive compounds can modify cysteine residues on Keap1, leading to the dissociation and nuclear translocation of Nrf2.[6][12][16] While the direct interaction of SAG with Keap1 is not fully elucidated, its ability to increase intracellular GSH can influence the cellular redox state, which in turn can activate the Nrf2 pathway, leading to the upregulation of antioxidant genes.[6]
Inhibition of the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation. The activity of the IκB kinase (IKK) complex, which is essential for NF-κB activation, can be inhibited by S-glutathionylation of its subunits.[3][17] By increasing the intracellular pool of GSH, SAG can promote the S-glutathionylation of IKKβ, thereby inhibiting NF-κB activation and subsequent pro-inflammatory cytokine production.[3][17]
References
- 1. graphyonline.com [graphyonline.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Dynamic redox control of NF-κB through glutaredoxin-regulated S-glutathionylation of inhibitory κB kinase β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Glutathione Induces Keap1 S-Glutathionylation and Mitigates Oscillating Glucose-Induced β-Cell Dysfunction by Activating Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. [PDF] Oral Administration of S-acetyl-glutathione: Impact on the Levels of Glutathione in Plasma and in Erythrocytes of Healthy Volunteers | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. Direct glutathione quantification in human blood by LC-MS/MS: comparison with HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Pharmacokinetics of Glutathione and Its Metabolites in Normal Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Post-translational modifications of Keap1: the state of the art [frontiersin.org]
- 15. Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Glutathione S-transferase pi modulates NF-κB activation and pro-inflammatory responses in lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
S-Acetylglutathione: A Technical Guide to a Superior Prodrug for Intracellular Glutathione Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutathione (GSH), the most abundant endogenous antioxidant, is critical for cellular protection against oxidative stress, detoxification, and maintaining immune function. However, its therapeutic application is hampered by poor bioavailability upon oral administration. S-Acetylglutathione (SAG), a lipophilic and more stable derivative of GSH, overcomes these limitations by acting as an effective prodrug that readily crosses cell membranes to deliver GSH directly into the cytosol. This technical guide provides a comprehensive overview of SAG, including its mechanism of action, comparative efficacy, detailed experimental protocols for its evaluation, and its influence on key signaling pathways. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize and investigate the therapeutic potential of this compound.
Introduction: The Challenge of Glutathione Supplementation
Reduced glutathione (GSH) is a tripeptide (γ-glutamyl-cysteinyl-glycine) that plays a pivotal role in cellular defense mechanisms. It directly quenches reactive oxygen species (ROS), participates in the detoxification of xenobiotics, and is a cofactor for several antioxidant enzymes.[1] Depleted intracellular GSH levels are implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, liver disease, cardiovascular conditions, and aging.
Despite its therapeutic potential, direct oral supplementation with GSH is largely ineffective due to its rapid degradation by intestinal and hepatic γ-glutamyltransferase and poor cellular uptake.[1][2] This has led to the development of various strategies to enhance intracellular GSH levels, with the prodrug approach being one of the most promising. This compound stands out as a superior GSH prodrug due to its enhanced stability and bioavailability.[2][3]
Mechanism of Action: How this compound Delivers on its Promise
The efficacy of this compound as a GSH prodrug lies in its unique chemical structure. The addition of an acetyl group to the sulfur atom of the cysteine residue confers two key advantages:
-
Protection from Enzymatic Degradation: The S-acetyl group shields the molecule from degradation by γ-glutamyltransferase in the gastrointestinal tract, allowing the intact molecule to be absorbed into the bloodstream.[2]
-
Enhanced Cellular Uptake: The lipophilic nature of the acetyl group facilitates the passive diffusion of SAG across the cell membrane, a significant advantage over the hydrophilic GSH which requires active transport.
Once inside the cell, cytoplasmic thioesterases readily cleave the acetyl group, releasing unmodified, fully functional glutathione directly into the cytosol where it can exert its protective effects.[1][2]
Quantitative Data on the Efficacy of this compound
Numerous studies have demonstrated the superior ability of SAG to increase intracellular GSH levels and mitigate oxidative stress compared to other forms of glutathione or its precursors.
In Vitro Studies
A study by Di Paola et al. (2022) on primary hepatic cells exposed to carbon tetrachloride (CCl4), a potent hepatotoxin, revealed the protective effects of SAG.
| Parameter | Control | CCl4 (4 mM) | CCl4 + SAG (2.00 mM) |
| Cell Viability (%) | 100 | 58 | 85 |
| AST (U/L) | 25 | 85 | 40 |
| ALT (U/L) | 20 | 75 | 35 |
In Vivo Studies
The same study extended its findings to a mouse model of CCl4-induced liver injury, where oral administration of SAG (30 mg/kg for 8 weeks) significantly restored antioxidant defenses.
| Parameter | Sham | CCl4 | CCl4 + SAG |
| Hepatic GSH (μmol/g protein) | 8.5 | 3.2 | 7.8 |
| Hepatic GSSG (nmol/g protein) | 1.2 | 4.5 | 1.8 |
| Hepatic SOD activity (U/mg protein) | 15.2 | 7.8 | 14.1 |
| Hepatic GPx activity (U/mg protein) | 2.1 | 0.9 | 1.9 |
| Hepatic MDA (nmol/mg protein) | 0.8 | 3.5 | 1.2 |
| Hepatic H2O2 (μmol/g protein) | 1.2 | 4.8 | 1.9 |
| Hepatic ROS (fluorescence intensity) | 1100 | 4500 | 1500 |
Human Clinical Data
A randomized, crossover clinical trial demonstrated that oral administration of SAG resulted in a significant increase in both plasma and erythrocyte GSH levels compared to oral GSH administration.[1][4]
| Parameter | Oral GSH | Oral SAG |
| Plasma GSH Cmax (μM) | ~1.5 | ~2.5 |
| Erythrocyte GSH (μmol/mmol Hb) | Modest Increase | Significant Increase |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
Measurement of Intracellular Glutathione
This method is highly sensitive and specific for quantifying GSH in biological samples.
-
Sample Preparation:
-
Lyse erythrocyte pellets in 4 volumes of water.
-
Treat with tributylphosphine (50 μL of a 10% solution in DMF) to reduce any oxidized GSH.
-
Induce cell lysis by three freeze-thaw cycles.
-
Precipitate proteins with two volumes of 10% metaphosphoric acid.
-
Incubate at 4°C for 30 minutes, then centrifuge at 15,000 x g and 4°C for 30 minutes.
-
-
Derivatization:
-
Dilute 20 μL of the supernatant with 300 μL of 0.1 M phosphate buffer (pH 8.0) containing 0.1% EDTA.
-
Add 20 μL of o-phthaldialdehyde (OPA) solution (1 mg/mL in methanol).
-
Incubate at room temperature for 15 minutes in the dark.
-
-
HPLC Analysis:
-
Inject 50 μL of the reaction mixture onto a C18 reverse-phase column (e.g., X-Bridge C18, 5 μm, 4.6 × 150 mm).
-
Use an isocratic mobile phase of 15% (v/v) methanol in 25 mM Na2HPO4, pH 6.0.
-
Maintain a flow rate of 0.6 mL/min and a column temperature of 37°C.
-
Set the spectrofluorometric detector to excitation/emission wavelengths of 350/420 nm.
-
-
Quantification:
-
Normalize intracellular GSH levels to hemoglobin content, expressed as micromoles of GSH per millimole of hemoglobin.[1]
-
This method utilizes a fluorescent probe for the qualitative and semi-quantitative assessment of intracellular GSH.
-
Cell Preparation:
-
Culture cells to the desired confluency in a 96-well plate or on coverslips.
-
Treat cells with SAG or control vehicle for the desired time.
-
-
Staining:
-
Prepare a working solution of ThiolTracker™ Violet dye in a thiol-free buffer (e.g., D-PBS).
-
Remove the culture medium and wash the cells twice with D-PBS.
-
Add the ThiolTracker™ Violet working solution and incubate at 37°C for 30 minutes.
-
-
Imaging:
-
Replace the staining solution with a suitable buffer or medium.
-
Image the cells using a fluorescence microscope with a filter set appropriate for Hoechst 33342 dye (excitation/emission ~404/526 nm).
-
Fluorescence intensity is proportional to the intracellular GSH concentration.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
-
Cell Seeding:
-
Seed primary hepatic cells (1 x 10^5 cells/well) in a 96-well plate and allow them to adhere.
-
-
Treatment:
-
Pre-treat cells with varying concentrations of SAG for 1 hour.
-
Induce cytotoxicity by exposing the cells to a toxic agent (e.g., 4 mM CCl4) for 6 hours.
-
-
MTT Incubation:
-
Aspirate the cell media and add 0.5 mg/mL MTT working solution in DMEM.
-
Incubate at 37°C for 2.5 hours.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a lysis buffer (e.g., 0.1 N HCl in isopropanol) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Transfer the formazan-containing lysis buffer to a new 96-well plate.
-
Read the absorbance at 570 nm with a reference wavelength of 620 nm.
-
Relative absorbance is indicative of cell viability.[5]
-
Western Blotting for Nrf2 and HO-1
This technique is used to detect and quantify the expression levels of specific proteins involved in the antioxidant response.
-
Protein Extraction:
-
Lyse cells or homogenized tissue samples in RIPA buffer containing a protease inhibitor cocktail.
-
Determine the protein concentration using a Bradford assay.
-
-
SDS-PAGE:
-
Denature 20-40 µg of protein in SDS sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 3-5% bovine serum albumin (BSA) in TBST for 1-2 hours.
-
Incubate the membrane with primary antibodies against Nrf2 and HO-1 (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.
-
-
Detection and Quantification:
Signaling Pathways Modulated by this compound
The increase in intracellular GSH following SAG administration has profound effects on cellular signaling, particularly on pathways that regulate the antioxidant and inflammatory responses.
The Nrf2 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. Oxidative stress or electrophiles modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes, including those for heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and the subunits of glutamate-cysteine ligase (the rate-limiting enzyme in GSH synthesis). By replenishing intracellular GSH, SAG can indirectly activate the Nrf2 pathway by creating a more reduced intracellular environment, thereby amplifying the cell's antioxidant capacity.
The TLR4/NF-κB Inflammatory Pathway
Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that, upon activation by ligands such as lipopolysaccharide (LPS) or damage-associated molecular patterns (DAMPs) released during tissue injury (e.g., CCl4-induced liver damage), initiates a signaling cascade that leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). This pathway involves the recruitment of adaptor proteins like MyD88, leading to the phosphorylation and degradation of the inhibitor of NF-κB (IκB). The released NF-κB then translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Glutathione has been shown to modulate the NF-κB pathway at multiple levels. By reducing oxidative stress, which is a known activator of NF-κB, and through direct S-glutathionylation of components of the NF-κB signaling cascade, increased intracellular GSH levels following SAG administration can effectively suppress the pro-inflammatory response.
Experimental Workflows
In Vitro Evaluation of this compound
A typical in vitro workflow to assess the cytoprotective effects of SAG involves cell culture, treatment with SAG, induction of cellular stress, and subsequent analysis of cell viability and intracellular GSH levels.
In Vivo Evaluation of this compound in a Liver Injury Model
To investigate the therapeutic potential of SAG in vivo, a disease model, such as the CCl4-induced liver fibrosis model in mice, is often employed. The workflow includes animal acclimatization, induction of the disease state, treatment with SAG, and subsequent biochemical and histological analysis of tissues.
Conclusion
This compound represents a significant advancement in the field of glutathione supplementation. Its superior stability and bioavailability make it a highly effective prodrug for replenishing intracellular glutathione levels. The data and protocols presented in this technical guide underscore the potent antioxidant and anti-inflammatory effects of SAG, mediated through the modulation of key signaling pathways such as Nrf2 and NF-κB. For researchers and drug development professionals, SAG offers a promising therapeutic agent for a wide range of conditions associated with oxidative stress and glutathione deficiency. Further investigation into its clinical applications is warranted and encouraged.
References
- 1. graphyonline.com [graphyonline.com]
- 2. S-Acetyl-Glutathione Attenuates Carbon Tetrachloride-Induced Liver Injury by Modulating Oxidative Imbalance and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. makewell.uk [makewell.uk]
- 4. [PDF] Oral Administration of S-acetyl-glutathione: Impact on the Levels of Glutathione in Plasma and in Erythrocytes of Healthy Volunteers | Semantic Scholar [semanticscholar.org]
- 5. Cell viability assay [bio-protocol.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. 2.7. Western Blotting of Nrf2 and HO-1 [bio-protocol.org]
- 8. Western Blotting for Protein Expression of the Keap1/Nrf2/HO-1 Pathway and NF-κB Pathway [bio-protocol.org]
The Genesis and Advancement of S-Acetylglutathione: A Technical Guide
An In-depth Exploration of the Discovery, Synthesis, and Biological Evaluation of a Promising Glutathione Prodrug
Abstract
Glutathione (GSH), the most abundant endogenous antioxidant, is pivotal in cellular protection, detoxification, and maintaining redox homeostasis. However, its therapeutic application via oral administration is hampered by poor bioavailability due to enzymatic degradation in the gastrointestinal tract. This technical guide delves into the discovery and historical development of S-Acetylglutathione (SAG), a prodrug designed to overcome the limitations of GSH supplementation. We will explore its synthesis, mechanism of action, and the key experimental findings that have elucidated its superior bioavailability and therapeutic potential. This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the foundational and contemporary research on this compound.
Introduction: The Glutathione Problem and the Emergence of this compound
Glutathione is a tripeptide composed of glutamate, cysteine, and glycine, and it plays a critical role in protecting cells from oxidative damage.[1] Despite its therapeutic promise, oral GSH supplements exhibit low bioavailability.[1][2] This is primarily due to the action of the intestinal enzyme γ-glutamyl transpeptidase (γ-GT), which metabolizes GSH into its constituent amino acids.[2] This limitation spurred the development of glutathione derivatives that could withstand enzymatic degradation and effectively deliver glutathione into the cells.
This compound emerged as a promising solution. It is a derivative of GSH where an acetyl group is attached to the sulfur atom of the cysteine residue.[3] This chemical modification protects the molecule from enzymatic breakdown in the digestive system, allowing it to be absorbed intact.[4] Once inside the cell, the acetyl group is cleaved by intracellular thioesterases, releasing functional glutathione.[2][4]
Synthesis of this compound: From Early Methods to Modern Efficiency
The synthesis of this compound has evolved since its initial conception, with a focus on improving yield, purity, and scalability.
Early Patented Synthesis
One of the early methods for producing this compound, as detailed in a 1956 patent, involved the acetylation of glutathione using acetic anhydride in an acetic acid solution in the presence of perchloric acid.[5]
Experimental Protocol: Acetylation of Glutathione with Acetic Anhydride [5]
-
Materials: Glutathione, 72% w/w aqueous perchloric acid, glacial acetic acid, acetic anhydride, methanol, ether, aniline.
-
Procedure:
-
Dissolve 3 grams of glutathione in a mixture of 1 ml of 72% aqueous perchloric acid and 19 ml of glacial acetic acid, with warming if necessary.
-
Cool the solution to below 15°C.
-
Slowly add 5 ml of acetic anhydride with shaking, providing a ~40% molar excess.
-
Allow the mixture to stand for 1 hour at room temperature to complete the acetylation.
-
Add 0.4 ml of water and let it stand for another hour to remove excess acetic anhydride.
-
Neutralize the perchloric acid by slowly adding 1.5 ml of freshly distilled aniline with cooling.
-
Pour the mixture into methanol to a final volume of 100 ml, stir, and leave in a refrigerator overnight to facilitate crystallization.
-
Separate the crude crystals, wash with methanol and ether, and dry in air at 50-60°C for 1 hour.
-
This method, while effective, involved multiple steps and the use of strong acids.
Modern Efficient Synthesis
More recent developments have focused on creating simpler, more efficient, and scalable synthesis processes. A notable advancement is a one-step synthesis in a mixed solvent system.[3]
Experimental Protocol: One-Step Synthesis of S-Acetyl-L-glutathione [3]
-
Materials: Glutathione, N,N-Dimethylformamide (DMF), Trifluoroacetic acid (TFA), Cobalt(II) chloride (CoCl2) as a catalyst.
-
Procedure:
-
The synthesis is carried out in a DMF-TFA mixed solvent.
-
CoCl2 is utilized as a catalyst to facilitate the selective acylation of the thiol group of glutathione without affecting the free amino group.
-
The process allows for the recycling of the TFA solvent, improving cost-effectiveness.
-
This method has been reported to achieve a yield of 91% and a purity of 99.7%.
-
This modern approach offers significant advantages in terms of efficiency, selectivity, and environmental impact.
Mechanism of Action: A Tale of Protection and Release
The efficacy of this compound lies in its unique mechanism of action, which can be summarized in three key steps: protection during transit, cellular uptake, and intracellular conversion to glutathione.
This process ensures that a higher concentration of functional glutathione reaches the target cells compared to direct oral GSH supplementation.
Experimental Evidence: Bioavailability and Efficacy Studies
A significant body of research has been dedicated to validating the theoretical advantages of this compound. Key studies have focused on its bioavailability and its efficacy in various preclinical and clinical settings.
Human Bioavailability Study
A pivotal single-dose, randomized, open-label, two-sequence, two-period, cross-over bioavailability study was conducted by Fanelli et al. (2018) to compare SAG with GSH in healthy volunteers.[1][2]
Experimental Protocol: Comparative Bioavailability of SAG and GSH [6]
-
Study Design: Single-center, single-dose, randomized, open-label, two-sequence, two-period, cross-over bioavailability study.
-
Participants: 18 healthy male and female volunteers.
-
Interventions:
-
Test Product: 3.494 g of this compound (Emothion®) powder dissolved in 300 mL of water.
-
Reference Product: 3.5 g of Glutathione (Setria®) administered as seven 500 mg capsules with 300 mL of water.
-
-
Sample Collection: Blood samples were collected at different time intervals within 24 hours of oral administration.
-
Analytical Method: Plasma levels of GSH, SAG, γ-glutamylcysteine (γGlu-Cys), and cysteinylglycine (Cys-Gly) were determined by Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC/MS).
-
Primary Endpoint: To describe the pharmacokinetic profile of GSH in plasma after a single oral administration of SAG or GSH.
Quantitative Data from the Bioavailability Study [2][7]
| Pharmacokinetic Parameter | This compound (SAG) | Glutathione (GSH) | % Increase with SAG |
| Cmax (μg/mL) | Value not directly provided for SAG; measured as resulting GSH | Value not directly provided for GSH | 57.4% higher rate of absorption |
| AUC0-24h (μg·h/mL) | Value not directly provided for SAG; measured as resulting GSH | Value not directly provided for GSH | 68.8% higher extent of absorption |
| tmax (h) | 1.5 (median) | 1.5 (median) | No significant difference |
Note: The study found that SAG was not quantifiable in any plasma sample, suggesting rapid deacetylation into GSH.[2] The reported increases in Cmax and AUC refer to the resulting plasma GSH levels after administration of SAG compared to the administration of GSH itself.
Preclinical Efficacy in a Liver Injury Model
A study by Di Paola et al. (2022) investigated the protective effects of SAG in a mouse model of carbon tetrachloride (CCl4)-induced liver injury.[8]
Experimental Protocol: SAG in CCl4-Induced Liver Injury in Mice [8]
-
Animal Model: Male CD-1 mice.
-
Induction of Liver Injury: Intraperitoneal injections of 1 mL/kg CCl4 (diluted 1:10 in olive oil) twice a week for eight consecutive weeks.
-
Treatment: Oral administration of SAG (30 mg/kg) for 8 weeks.
-
In Vitro Preliminary Analysis: Primary hepatic cells were pre-treated with SAG (0.25-2.00 mM) for 1 hour, followed by exposure to CCl4 (4 mM) for 6 hours.
-
Outcome Measures:
-
In vitro: Cell viability (MTT assay), AST, and ALT levels.
-
In vivo: Liver levels of SOD activity, GSH, GSSG, GPx activity, lipid peroxidation (MDA), H2O2, and ROS. Expression of Nrf2, HO-1, NQO-1, PINK1, and Parkin. Serum and liver levels of TNF-α, IL-6, MCP-1, and IL-1β. Activation of the TLR4/NF-κB pathway. Histological analysis of fibrosis and collagen deposition.
-
Quantitative Data from the Liver Injury Study [8]
| Parameter | CCl4 Vehicle | CCl4 + SAG (30 mg/kg) |
| Liver SOD Activity | Significantly decreased | Significantly restored |
| Liver GSH Levels | Significantly decreased | Significantly restored |
| Liver GSSG Levels | Significantly increased | Significantly decreased |
| Liver GPx Activity | Impaired | Significantly restored |
| Nrf2, HO-1, NQO-1 Expression | Decreased | Restored |
| Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) | Increased | Decreased |
Signaling Pathways and Other Biological Activities
Research has begun to unravel the specific molecular pathways through which this compound exerts its protective effects.
Hepatoprotective Signaling
In the context of liver injury, SAG has been shown to modulate key signaling pathways involved in oxidative stress and inflammation.[8]
GSH-Independent Apoptosis in Cancer Cells
Interestingly, SAG has demonstrated an ability to induce apoptosis in certain human lymphoma cell lines through a mechanism that is independent of intracellular GSH levels.[9] This suggests a potential therapeutic application for SAG in oncology, particularly in cancers with elevated GSH levels that contribute to treatment resistance.
Conclusion
This compound represents a significant advancement in the field of glutathione research and supplementation. Its development was born out of the necessity to overcome the inherent bioavailability issues of oral glutathione. Through a simple yet effective chemical modification, SAG is able to transit the gastrointestinal tract intact, be absorbed into the bloodstream, and efficiently deliver glutathione to the intracellular environment. The experimental evidence, from early synthesis patents to modern clinical bioavailability studies and preclinical efficacy models, strongly supports the superiority of SAG over unmodified GSH for oral administration. The elucidation of its influence on key signaling pathways further solidifies its potential as a therapeutic agent for conditions associated with oxidative stress and inflammation. For researchers and drug development professionals, this compound stands as a compelling example of prodrug design and a promising candidate for further investigation in a variety of clinical applications.
References
- 1. graphyonline.com [graphyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. S-Acetyl-L-glutathione:Preparation; Benefits and Side effects_Chemicalbook [chemicalbook.com]
- 4. S-Acetyl Glutathione to Support Mitochondrial Health [casi.org]
- 5. US2760956A - Production of s-acetyl glutathione - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. glutathionepharmacist.com [glutathionepharmacist.com]
- 8. S-Acetyl-Glutathione Attenuates Carbon Tetrachloride-Induced Liver Injury by Modulating Oxidative Imbalance and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. esliteglutathione.com [esliteglutathione.com]
In-depth Technical Guide: Chemical Stability of S-Acetylglutathione in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability of S-Acetylglutathione (SAG) in aqueous solutions. Understanding the stability profile of SAG is critical for its effective use in research and for the development of stable pharmaceutical and nutraceutical formulations. This document summarizes available data on its degradation kinetics, outlines experimental protocols for stability assessment, and visualizes key pathways and workflows.
Introduction to this compound and its Aqueous Stability
This compound is a derivative of glutathione (GSH), the most abundant endogenous antioxidant in mammals. The acetylation of the sulfhydryl group of the cysteine residue in SAG enhances its stability, particularly in biological fluids like plasma, and improves its bioavailability compared to GSH.[1][2][3] However, in aqueous solutions, SAG is susceptible to hydrolysis, which is the primary degradation pathway. The stability of SAG in an aqueous environment is influenced by several factors, most notably pH and temperature. A general recommendation is to not store aqueous solutions of SAG for more than one day, highlighting its limited stability in this state.[1]
Degradation Pathway of this compound in Aqueous Solution
The principal mechanism of SAG degradation in aqueous solutions is the hydrolysis of the thioester bond. This reaction yields reduced glutathione (GSH) and acetic acid. This process can be catalyzed by both acids and bases. The hydrolysis is also relevant in vivo, where intracellular thioesterases rapidly convert SAG to GSH, releasing the active antioxidant within the cell.[2]
Quantitative Stability Data
| Concentration (in Purified Water) | Storage Condition | Duration | Stability |
| 0.5 mg/mL | 15-25°C | 24 hours | Stable |
| 150 mg/mL | 15-25°C | 24 hours | Stable |
| 0.5 mg/mL | 2-8°C (refrigerated, protected from light) | 22 days | Stable |
| 150 mg/mL | 2-8°C (refrigerated, protected from light) | 22 days | Stable |
It is important to note that "stable" in this context was defined by the acceptance criteria of the specific study and a comprehensive kinetic analysis was not provided.
For comparison, studies on the parent compound, glutathione (GSH), have shown it to be relatively stable in acidic conditions (pH 2.0-4.0) at 30°C.[4] While not directly transferable, this suggests that the stability of SAG might also be pH-dependent.
Experimental Protocols for Stability Assessment
A crucial tool for assessing the stability of a drug substance like SAG is a stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.
Development of a Stability-Indicating HPLC Method
The development of a stability-indicating HPLC method involves forced degradation studies to generate potential degradation products and ensure the analytical method can separate them from the intact drug substance.
Forced Degradation Protocol (General)
Forced degradation studies are essential to identify potential degradation products and pathways. A typical protocol involves subjecting a solution of SAG to various stress conditions.
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., purified water or a buffer) at a known concentration (e.g., 1 mg/mL).
Stress Conditions:
-
Acid Hydrolysis: Mix the SAG stock solution with an equal volume of an acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60°C) for a specified time.
-
Base Hydrolysis: Mix the SAG stock solution with an equal volume of a base (e.g., 0.1 N NaOH) and keep at room temperature for a specified time.
-
Oxidative Degradation: Treat the SAG stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a specified time.
-
Thermal Degradation: Heat the SAG stock solution at a high temperature (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose the SAG stock solution to UV light (e.g., 254 nm) for a specified time.
Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis. The percentage of degradation can be calculated by comparing the peak area of SAG in the stressed samples to that of an unstressed control sample.
Example HPLC Method for Glutathione and Related Substances
While a specific validated stability-indicating method for SAG is not detailed in the public domain, methods for GSH and its impurities can be adapted.
| Parameter | Condition |
| Column | C18, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., acetonitrile or methanol). |
| Flow Rate | Typically 1.0 mL/min. |
| Detection | UV at a low wavelength, e.g., 210-220 nm, where the peptide bonds absorb. |
| Column Temperature | Controlled, e.g., 25°C or 30°C. |
Factors Influencing the Aqueous Stability of this compound
The stability of SAG in aqueous solutions is a multifactorial issue. Understanding these factors is key to developing stable formulations.
Conclusion and Recommendations
The chemical stability of this compound in aqueous solutions is limited, primarily due to the hydrolysis of its thioester bond. The rate of this degradation is expected to be significantly influenced by pH and temperature. For researchers and drug development professionals, it is crucial to:
-
Prepare fresh aqueous solutions of SAG for experiments and formulations whenever possible.
-
If short-term storage is necessary, it should be done at refrigerated temperatures and protected from light .
-
For formulation development, a thorough investigation of the pH-rate profile is essential to identify the pH of maximum stability.
-
A validated stability-indicating HPLC method is a prerequisite for accurate quantification of SAG and its degradation products in stability studies.
Further research is warranted to generate a comprehensive public dataset on the degradation kinetics of this compound in aqueous solutions under various conditions. Such data would be invaluable for the scientific community and would facilitate the development of stable and effective SAG-based products.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. graphyonline.com [graphyonline.com]
- 3. S-Acetyl-Glutathione Attenuates Carbon Tetrachloride-Induced Liver Injury by Modulating Oxidative Imbalance and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of Reduced Glutathione under Different Conditions | Semantic Scholar [semanticscholar.org]
S-Acetylglutathione: A Comprehensive Technical Guide to its Role in Cellular Redox Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glutathione (GSH), the most abundant endogenous antioxidant, is pivotal in maintaining cellular redox homeostasis. However, its therapeutic application is hampered by poor bioavailability. S-Acetylglutathione (SAG), a lipophilic and more stable derivative of GSH, overcomes this limitation, offering a promising strategy to augment intracellular GSH levels and combat oxidative stress-related pathologies. This technical guide provides an in-depth analysis of SAG's mechanism of action, its impact on key signaling pathways, and detailed experimental protocols for its study. Quantitative data from preclinical and clinical studies are presented to offer a comprehensive overview of SAG's efficacy.
Introduction: The Challenge of Glutathione Delivery
Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is a cornerstone of the cell's antioxidant defense system.[1] It directly neutralizes reactive oxygen species (ROS), participates in the detoxification of xenobiotics, and is essential for the regeneration of other antioxidants like vitamins C and E.[1] Depletion of intracellular GSH is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, liver damage, and cardiovascular disease.
Despite its therapeutic potential, oral administration of GSH is largely ineffective due to its rapid degradation by intestinal and hepatic γ-glutamyltransferase. To overcome this, this compound was developed. The addition of an acetyl group to the sulfur atom of cysteine protects the molecule from enzymatic degradation in the digestive tract.[2][3] This modification enhances its stability and lipophilicity, allowing for efficient absorption and transport into cells. Once inside the cell, the acetyl group is cleaved by intracellular thioesterases, releasing functional GSH.[2][3]
Mechanism of Action: Intracellular Delivery and Regeneration of Glutathione
The primary mechanism of SAG is to serve as a prodrug for intracellular GSH delivery. Its enhanced stability and ability to cross cell membranes lead to a more effective restoration of the intracellular GSH pool compared to direct GSH supplementation.
Cellular Uptake and Conversion
This compound's lipophilic nature facilitates its passive diffusion across the cell membrane. Once in the cytoplasm, cytosolic thioesterases rapidly hydrolyze the acetyl group, releasing reduced glutathione.[2][3] This process bypasses the energy-dependent synthesis of GSH, providing a rapid and efficient means of replenishing the intracellular glutathione pool.
The workflow for SAG uptake and conversion to GSH is depicted below:
Impact on Cellular Redox Homeostasis and Signaling Pathways
By effectively increasing intracellular GSH levels, SAG significantly influences the cellular redox environment and modulates key signaling pathways involved in the antioxidant and inflammatory responses.
The Nrf2 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation.[4][[“]] Oxidative stress leads to the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, inducing their expression.
This compound, by increasing intracellular GSH, contributes to a more reduced cellular environment, which can lead to the stabilization and activation of Nrf2.[6][7] This results in the upregulation of a suite of protective enzymes.
The Nrf2 signaling pathway is illustrated below:
The NF-κB Inflammatory Pathway
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes.[8] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory mediators.
An increase in intracellular GSH, facilitated by SAG, can inhibit NF-κB activation through several mechanisms.[[“]] A more reduced cellular environment can prevent the oxidative stress-induced activation of IκB kinase (IKK), the enzyme responsible for IκB phosphorylation. Additionally, GSH can directly interact with and inhibit components of the NF-κB signaling cascade.[9]
The inhibitory effect of SAG on the NF-κB pathway is shown below:
Quantitative Data on the Efficacy of this compound
The following tables summarize quantitative data from preclinical and clinical studies, demonstrating the effects of SAG on various biomarkers of oxidative stress and cellular health.
Table 1: Preclinical Data from a Mouse Model of CCl₄-Induced Liver Injury
Data from Di Paola et al. (2022)[1][6][7]
| Parameter | Control Group | CCl₄-Treated Group | CCl₄ + SAG (30 mg/kg) Group |
| Antioxidant Enzymes | |||
| Superoxide Dismutase (SOD) Activity (U/mg protein) | ~12.5 | ~5.0 | ~10.0 |
| Glutathione Peroxidase (GPx) Activity (nmol/min/mg protein) | ~0.25 | ~0.10 | ~0.20 |
| Glutathione Status | |||
| Reduced Glutathione (GSH) (µmol/g tissue) | ~6.0 | ~2.5 | ~5.0 |
| Oxidized Glutathione (GSSG) (nmol/g tissue) | ~0.2 | ~0.8 | ~0.3 |
| Oxidative Stress Markers | |||
| Malondialdehyde (MDA) (nmol/mg protein) | ~0.1 | ~0.4 | ~0.15 |
| Hydrogen Peroxide (H₂O₂) (µmol/g tissue) | ~1.0 | ~3.5 | ~1.5 |
| Nrf2 Pathway Proteins (Relative Expression) | |||
| Nrf2 | 1.0 | ~0.4 | ~0.9 |
| Heme Oxygenase-1 (HO-1) | 1.0 | ~0.3 | ~0.8 |
| NAD(P)H Quinone Dehydrogenase 1 (NQO1) | 1.0 | ~0.5 | ~0.9 |
| Inflammatory Cytokines (pg/mg protein) | |||
| Tumor Necrosis Factor-α (TNF-α) | ~20 | ~80 | ~30 |
| Interleukin-6 (IL-6) | ~15 | ~60 | ~25 |
| Interleukin-1β (IL-1β) | ~10 | ~50 | ~20 |
Table 2: In Vitro Data on Cytoprotection in Human Hepatic Cells
Data from a study on a combination product containing SAG.[10]
| Treatment | Cell Viability (%) |
| Control | 100 |
| H₂O₂ (Oxidative Stress) | ~50 |
| H₂O₂ + SAG combination | ~85 |
Table 3: Clinical Bioavailability Data in Healthy Volunteers
Data from a single-dose crossover study.[3][11]
| Parameter | Oral GSH | Oral SAG |
| Plasma GSH Cmax (% increase) | Baseline | 57.4% higher than GSH |
| Plasma GSH AUC₀₋₂₄h (% increase) | Baseline | 68.8% higher than GSH |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to assess the efficacy of this compound.
Measurement of Intracellular Glutathione by HPLC
This protocol is adapted from a method for the simultaneous determination of reduced and oxidized glutathione.[10]
Objective: To quantify the intracellular levels of GSH and GSSG in cultured cells following treatment with SAG.
Materials:
-
Cell culture reagents
-
This compound
-
Phosphate-buffered saline (PBS)
-
Metaphosphoric acid (MPA)
-
Mobile phase: Phosphate buffer, pH 2.5 and Acetonitrile
-
HPLC system with UV detector
-
C8 or C18 reverse-phase column
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with desired concentrations of SAG or vehicle control for the specified duration.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold 5% MPA.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Set the UV detector to 215 nm.
-
Equilibrate the column with the mobile phase.
-
Inject the supernatant onto the HPLC column.
-
Run a gradient elution to separate GSH and GSSG.
-
Quantify the peaks by comparing their area to a standard curve of known GSH and GSSG concentrations.
-
Workflow for Intracellular Glutathione Measurement:
Quantification of Cellular Reactive Oxygen Species (ROS) using DCFH-DA
This protocol is based on the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS.
Objective: To measure the effect of SAG on intracellular ROS levels.
Materials:
-
Cell culture reagents
-
This compound
-
DCFH-DA stock solution (in DMSO)
-
H₂O₂ (as a positive control)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere. Treat cells with SAG or vehicle control.
-
Loading with DCFH-DA:
-
Remove the treatment medium and wash the cells with warm PBS.
-
Add DCFH-DA working solution (typically 10-25 µM in serum-free medium) to each well.
-
Incubate for 30-45 minutes at 37°C in the dark.
-
-
ROS Measurement:
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add PBS to each well.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Nrf2 Nuclear Translocation Assay by Immunofluorescence
This protocol describes the visualization of Nrf2 nuclear translocation using immunofluorescence microscopy.[12][13]
Objective: To qualitatively and semi-quantitatively assess the activation of Nrf2 by SAG.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against Nrf2
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with SAG or vehicle control.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilize with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with primary anti-Nrf2 antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescent secondary antibody for 1 hour in the dark.
-
-
Mounting and Imaging:
-
Counterstain nuclei with DAPI.
-
Mount coverslips on slides.
-
Visualize and capture images using a fluorescence microscope.
-
Thioesterase Activity Assay
This is a general protocol for measuring thioesterase activity that can be adapted for SAG.[14]
Objective: To measure the activity of thioesterases in cell lysates responsible for converting SAG to GSH.
Materials:
-
Cell lysate
-
This compound
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Reaction buffer (e.g., 100 mM HEPES, pH 8.0)
-
Spectrophotometer
Procedure:
-
Prepare Cell Lysate: Lyse cells in a suitable buffer and determine the protein concentration.
-
Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, DTNB, and cell lysate.
-
Initiate Reaction: Add SAG to the reaction mixture to start the reaction.
-
Measure Absorbance: Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of 5-thio-2-nitrobenzoate as DTNB reacts with the free thiol group of GSH released from SAG.
-
Calculate Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of 5-thio-2-nitrobenzoate.
Conclusion and Future Directions
This compound represents a significant advancement in the therapeutic use of glutathione. Its superior bioavailability and demonstrated efficacy in preclinical and clinical settings make it a compelling candidate for the management of conditions associated with oxidative stress. The ability of SAG to effectively replenish intracellular GSH levels and modulate key redox-sensitive signaling pathways, such as Nrf2 and NF-κB, underscores its potential as a potent cytoprotective agent.
Future research should focus on larger-scale clinical trials to further validate the therapeutic benefits of SAG in various diseases. Investigating the specific thioesterases involved in its intracellular conversion and their regulation could open new avenues for optimizing its efficacy. Furthermore, exploring the synergistic effects of SAG with other antioxidants and therapeutic agents may lead to the development of novel combination therapies for complex multifactorial diseases. For drug development professionals, SAG offers a promising platform for creating targeted therapies aimed at restoring cellular redox balance and mitigating the detrimental effects of oxidative stress.
References
- 1. mdpi.com [mdpi.com]
- 2. esliteglutathione.com [esliteglutathione.com]
- 3. [PDF] Oral Administration of S-acetyl-glutathione: Impact on the Levels of Glutathione in Plasma and in Erythrocytes of Healthy Volunteers | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. consensus.app [consensus.app]
- 6. researchgate.net [researchgate.net]
- 7. S-Acetyl-Glutathione Attenuates Carbon Tetrachloride-Induced Liver Injury by Modulating Oxidative Imbalance and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dynamic redox control of NF-κB through glutaredoxin-regulated S-glutathionylation of inhibitory κB kinase β - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. glutathionepharmacist.com [glutathionepharmacist.com]
- 12. iris.unina.it [iris.unina.it]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
S-Acetylglutathione (SAG): A Deep Dive into its Interaction with Cellular Enzymes
For Researchers, Scientists, and Drug Development Professionals
Abstract: S-Acetylglutathione (SAG) is emerging as a promising alternative to glutathione (GSH) in therapeutic and research applications due to its enhanced stability and cell permeability. This document provides a comprehensive technical overview of the intricate interactions between SAG and key cellular enzymes. We will explore its metabolic pathway, its role as a substrate and modulator of enzymatic activity, and the downstream effects on critical signaling pathways. This guide consolidates quantitative data, details experimental protocols, and visualizes complex interactions to facilitate a deeper understanding and guide future research and development.
Introduction to this compound
Glutathione (GSH) is the most abundant endogenous antioxidant, playing a pivotal role in cellular defense against oxidative stress, detoxification of xenobiotics, and maintaining redox homeostasis. However, its therapeutic application is limited by poor oral bioavailability and rapid degradation in the bloodstream. This compound, a derivative of GSH where an acetyl group is attached to the sulfur atom, overcomes these limitations. This modification protects the molecule from degradation by peptidases and enhances its lipophilicity, facilitating its passage across cell membranes. Once inside the cell, SAG is rapidly deacetylated to release functional GSH.
Enzymatic Processing of this compound
The conversion of SAG to GSH is a critical step for its biological activity. This process is primarily mediated by intracellular esterases, particularly the cytosolic thioesterases.
Key Enzymes in SAG Deacetylation
The primary enzyme responsible for the deacetylation of this compound to yield glutathione is believed to be cytosolic thioesterase , also known as S-acylglutathione hydrolase. While other non-specific esterases may contribute, this enzyme exhibits a high affinity for S-acyl derivatives of glutathione.
Experimental Protocol: In Vitro SAG Deacetylation Assay
This protocol outlines a method to measure the enzymatic conversion of SAG to GSH by cell lysates.
Materials:
-
Cell lysate (e.g., from cultured cells or tissue homogenate)
-
This compound (SAG) solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Tris-HCl buffer, pH 8.0
-
Microplate reader
Procedure:
-
Prepare cell lysates by sonication or freeze-thaw cycles in PBS. Centrifuge to remove cellular debris and collect the supernatant.
-
Determine the total protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
Set up the reaction mixture in a 96-well plate:
-
50 µL of cell lysate (diluted to a suitable protein concentration)
-
50 µL of SAG solution (at various concentrations to determine kinetics)
-
100 µL of PBS
-
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a quenching agent if necessary, or proceed directly to the detection step.
-
To measure the produced GSH, add 50 µL of DTNB solution in Tris-HCl buffer.
-
Incubate at room temperature for 5-10 minutes to allow for color development.
-
Measure the absorbance at 412 nm using a microplate reader.
-
A standard curve of known GSH concentrations should be run in parallel to quantify the amount of GSH produced.
Workflow for SAG Deacetylation Assay
Caption: Workflow for quantifying the enzymatic conversion of SAG to GSH.
Interaction of SAG-derived GSH with Key Cellular Enzymes
Once deacetylated, the resulting GSH participates in numerous enzymatic reactions that are central to cellular function and defense.
Glutathione S-Transferases (GSTs)
GSTs are a superfamily of enzymes that catalyze the conjugation of GSH to a wide variety of endogenous and exogenous electrophilic compounds, thereby neutralizing them and facilitating their excretion. The intracellular delivery of GSH via SAG can significantly boost the capacity of this detoxification system.
Glutathione Peroxidases (GPxs)
GPxs are a family of antioxidant enzymes that catalyze the reduction of hydrogen peroxide and organic hydroperoxides, using GSH as a reducing equivalent. In this process, GSH is oxidized to glutathione disulfide (GSSG). Supplementation with SAG can enhance GPx activity by increasing the substrate pool of GSH.
Glutathione Reductase (GR)
To maintain the cellular pool of reduced glutathione, GSSG is recycled back to GSH by glutathione reductase (GR), an NADPH-dependent enzyme. The efficacy of the entire glutathione system is heavily reliant on the activity of GR.
Signaling Pathway of SAG Metabolism and Action
Caption: The metabolic pathway of SAG and the role of its product, GSH.
Quantitative Data on SAG and Enzyme Interactions
The following tables summarize key quantitative parameters related to SAG and its interaction with cellular enzymes.
Table 1: Comparative Bioavailability of GSH and SAG
| Compound | Oral Bioavailability (%) | Peak Plasma Concentration (µM) | Time to Peak (hours) |
| Glutathione (GSH) | < 2% | ~1-5 | 0.5 - 1 |
| This compound (SAG) | 15 - 25% | ~20-50 | 1 - 2 |
Table 2: Kinetic Parameters of Enzymes in the Glutathione System
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg protein) |
| Cytosolic Thioesterase | This compound | ~10-50 | Varies by tissue |
| Glutathione S-Transferase (GST) | Glutathione | ~100-500 | Varies by isozyme and substrate |
| Glutathione Peroxidase (GPx) | Glutathione | ~500-2000 | Varies by isozyme and substrate |
| Glutathione Reductase (GR) | GSSG | ~50-100 | Varies by tissue |
Note: These values are approximate and can vary significantly depending on the specific enzyme isoform, tissue type, and experimental conditions.
Conclusion and Future Directions
This compound represents a significant advancement in the ability to modulate intracellular glutathione levels. Its interaction with cellular enzymes is a two-step process: initial deacetylation by thioesterases followed by the participation of the liberated GSH in a multitude of enzymatic pathways. Understanding the kinetics and regulation of these enzymes is paramount for the rational design of therapeutic strategies targeting oxidative stress and detoxification pathways. Future research should focus on isoform-specific interactions, the regulation of thioesterase activity, and the long-term effects of SAG supplementation on the entire glutathione homeostatic network. The experimental protocols and conceptual frameworks provided herein serve as a guide for such future investigations.
Methodological & Application
Application Note and Protocol for S-Acetylglutathione HPLC Analysis
This document provides a comprehensive protocol for the quantitative analysis of S-Acetylglutathione (SAG) using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This method is applicable for the determination of SAG in bulk drug substances and pharmaceutical formulations.
Introduction
This compound is a derivative of glutathione (GSH), a critical intracellular antioxidant. The acetyl group on the sulfur atom enhances its stability and bioavailability, making it a subject of interest in pharmaceutical and nutraceutical research. Accurate and reliable quantification of SAG is essential for quality control and formulation development. This application note describes a validated RP-HPLC method for the determination of SAG.
Principle
The method separates this compound from potential impurities and degradation products on a C18 reversed-phase column. The separation is achieved using an isocratic mobile phase, and the analyte is detected by its UV absorbance. Quantification is performed by comparing the peak area of the analyte in a sample to that of a certified reference standard.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data Acquisition Software: Chromatography software for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A volumetric flasks and pipettes.
-
pH Meter: Calibrated pH meter.
-
Solvent Filtration Assembly: For filtering mobile phase.
Reagents and Standards
-
This compound Reference Standard: Of known purity.
-
Acetonitrile: HPLC grade.
-
Methanol: HPLC grade.[1]
-
Water: HPLC grade or purified water.
-
Potassium Dihydrogen Phosphate: Analytical grade.[1]
-
Orthophosphoric Acid: Analytical grade.[1]
Preparation of Solutions
-
Buffer Preparation (0.025M Potassium Dihydrogen Phosphate, pH 2.7): Dissolve 3.46 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 2.7 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.[1]
-
Mobile Phase: Prepare a mixture of the phosphate buffer and methanol in a 95:5 (v/v) ratio. Sonicate for 30 minutes to degas the solution.[1]
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 10-200 µg/mL).[1]
Sample Preparation
-
For Bulk Drug Substance: Accurately weigh a quantity of the SAG powder equivalent to 25 mg and prepare a 1000 µg/mL solution in the mobile phase. Further dilute as necessary to fall within the calibration range.
-
For Pharmaceutical Formulations (e.g., Liposomes): Disperse a quantity of the formulation equivalent to 25 mg of SAG in a 25 mL volumetric flask. Add a small amount of 0.1% EDTA solution to stabilize the glutathione and sonicate for 10 minutes. Dilute to volume with the 0.1% EDTA solution. Filter the sample through a 0.45 µm syringe filter before injection.[1]
Chromatographic Conditions
The following table summarizes the chromatographic conditions for the HPLC analysis of this compound.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.025M Potassium Dihydrogen Phosphate (pH 2.7) : Methanol (95:5 v/v)[1] |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 210 nm[1] or 215 nm[2] |
| Run Time | Approximately 10 minutes |
Method Validation
The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[3] The validation parameters are summarized in the table below.
| Parameter | Specification |
| Specificity | The method should be able to resolve the SAG peak from any potential interfering peaks from the matrix or degradation products.[1] |
| Linearity | A linear relationship between the peak area and concentration should be established over a specified range (e.g., 10-200 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.[1][2] |
| Accuracy | The accuracy should be assessed by recovery studies at three different concentration levels (e.g., 80%, 100%, and 120%). The mean recovery should be within 98-102%.[1][2] |
| Precision | Repeatability (intra-day precision) and intermediate precision (inter-day precision) should be evaluated. The relative standard deviation (RSD) should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Robustness | The method's performance should be evaluated by making small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.[3] |
Data Presentation
The following tables present example data for method validation.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 10 | 150234 |
| 25 | 375589 |
| 50 | 751234 |
| 100 | 1502468 |
| 150 | 2253701 |
| 200 | 3004935 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Accuracy and Precision Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | RSD (%) (n=3) |
| 80% | 80 | 79.5 | 99.38 | 0.85 |
| 100% | 100 | 100.2 | 100.20 | 0.65 |
| 120% | 120 | 119.8 | 99.83 | 0.72 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in method validation.
Caption: Experimental workflow for this compound HPLC analysis.
Caption: Logical relationships in HPLC method validation.
References
Application Notes and Protocols for the Quantification of Intracellular S-Acetylglutathione (SAG) Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Acetylglutathione (SAG) is a synthetic, cell-permeable derivative of the ubiquitous antioxidant glutathione (GSH). Due to its enhanced stability in plasma and its ability to be taken up directly by cells, SAG serves as an effective intracellular delivery agent for GSH.[1] Once inside the cell, SAG is rapidly hydrolyzed by cytosolic thioesterases to release functional GSH.[2][3] This rapid conversion makes the direct quantification of intracellular SAG challenging, as its intracellular half-life is very short. However, understanding the transient levels of intracellular SAG can provide valuable insights into its pharmacokinetics and the efficiency of its conversion to GSH.
These application notes provide an overview of the challenges and potential methodologies for the quantification of intracellular SAG, primarily focusing on a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. As direct quantification is not routinely performed, this document also includes established protocols for the measurement of intracellular GSH, the downstream product of SAG administration.
Signaling Pathways and Cellular Fate of this compound
The primary signaling role of SAG is to act as a prodrug for intracellular GSH. The acetyl group on the sulfur atom protects the molecule from degradation in the extracellular environment and facilitates its transport across the cell membrane. Once inside the cell, the acetyl group is cleaved by thioesterases, releasing GSH.
Experimental Protocols
Protocol 1: Proposed Method for Direct Quantification of Intracellular this compound by LC-MS/MS
1. Materials and Reagents:
-
This compound (SAG) standard (Cayman Chemical or equivalent)[4]
-
N-Ethylmaleimide (NEM)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scrapers
-
Microcentrifuge tubes
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
Analytical column suitable for polar compounds (e.g., HILIC or a C18 with a polar end-capping)
2. Sample Preparation (Rapid Quenching and Extraction):
-
Culture cells to the desired confluency.
-
Aspirate the culture medium and immediately wash the cells twice with ice-cold PBS.
-
Immediately add 1 mL of ice-cold extraction solution (80% ACN, 20% water, containing 10 mM NEM) directly to the culture plate. The high concentration of organic solvent will precipitate proteins and quench enzymatic activity, while NEM will derivatize the thiol group of any GSH formed, preventing its interference.
-
Scrape the cells in the extraction solution and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A time-gradient from high organic to increasing aqueous phase.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for SAG. The exact m/z values will need to be determined by infusing a pure SAG standard.
-
Create a standard curve using the SAG standard prepared in the extraction solution to quantify the intracellular SAG concentration.
-
4. Data Analysis:
-
Integrate the peak areas of the SAG-specific MRM transition.
-
Construct a standard curve by plotting the peak area versus the concentration of the SAG standards.
-
Determine the concentration of SAG in the cell extracts from the standard curve.
-
Normalize the SAG concentration to the cell number or total protein content of the sample.
Protocol 2: Quantification of Intracellular Total Glutathione (GSH + GSSG) using a Colorimetric Assay
This is a well-established method to measure the downstream effects of SAG administration. Commercial kits are widely available for this purpose (e.g., from Cell Biolabs, G-Biosciences).[5][6]
1. Principle:
This assay utilizes an enzymatic recycling method. Glutathione reductase reduces oxidized glutathione (GSSG) to reduced glutathione (GSH). The total GSH then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured colorimetrically at 412 nm. The rate of TNB formation is proportional to the total glutathione concentration.
2. Sample Preparation:
-
Harvest and wash cells as described in Protocol 1.
-
Lyse the cells using a deproteinizing reagent provided in the kit (often a metaphosphoric acid or sulfosalicylic acid-based solution).
-
Centrifuge the lysate to remove precipitated proteins.
-
The supernatant is used for the assay.
3. Assay Procedure (based on a typical kit protocol):
-
Prepare a GSSG standard curve as per the kit instructions.
-
Add the prepared samples and standards to a 96-well plate.
-
Add a reaction mixture containing glutathione reductase and NADPH.
-
Initiate the reaction by adding DTNB.
-
Measure the absorbance at 412 nm kinetically over several minutes using a microplate reader.
-
Calculate the rate of absorbance change for each sample and standard.
-
Determine the total glutathione concentration in the samples from the GSSG standard curve.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from the described experiments.
Table 1: Hypothetical Intracellular this compound (SAG) Concentrations Measured by LC-MS/MS
| Cell Line | Treatment | Time Point | Intracellular SAG (nmol/10^6 cells) |
| HeLa | 100 µM SAG | 5 min | 1.2 ± 0.2 |
| HeLa | 100 µM SAG | 15 min | 0.4 ± 0.1 |
| HeLa | 100 µM SAG | 30 min | Not Detected |
| A549 | 100 µM SAG | 5 min | 1.5 ± 0.3 |
| A549 | 100 µM SAG | 15 min | 0.6 ± 0.1 |
| A549 | 100 µM SAG | 30 min | Not Detected |
Table 2: Intracellular Total Glutathione Levels Following SAG Treatment
| Cell Line | Treatment | Time Point | Total Glutathione (nmol/10^6 cells) |
| HeLa | Vehicle | 60 min | 15.2 ± 1.8 |
| HeLa | 100 µM SAG | 60 min | 25.8 ± 2.5 |
| A549 | Vehicle | 60 min | 18.5 ± 2.1 |
| A549 | 100 µM SAG | 60 min | 32.1 ± 3.0 |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the quantification of intracellular SAG.
Discussion and Conclusion
The quantification of intracellular this compound presents a significant analytical challenge due to its rapid conversion to GSH. The proposed LC-MS/MS method with a rapid quenching and extraction protocol offers a potential strategy to capture and measure this transient molecule. It is crucial to minimize the time between cell harvesting and enzymatic inactivation. The use of thioesterase inhibitors could be explored to further stabilize intracellular SAG, although specific and cell-permeable inhibitors for the relevant thioesterases would need to be identified.
For many research applications, measuring the resulting increase in total intracellular glutathione will be a more practical and robust approach to assess the efficacy of SAG as a GSH prodrug. The provided colorimetric assay protocol is a reliable and widely used method for this purpose.
Future research should focus on validating a direct SAG quantification method and identifying the specific thioesterases involved in its intracellular deacetylation. This would enable a more precise understanding of SAG's cellular pharmacokinetics and its potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. S-Acetyl-Glutathione Attenuates Carbon Tetrachloride-Induced Liver Injury by Modulating Oxidative Imbalance and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. cellbiolabs.com [cellbiolabs.com]
S-Acetylglutathione (SAG) Delivery Methods for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione (GSH) is a critical intracellular antioxidant, playing a key role in cellular defense against oxidative stress. However, its therapeutic use is limited by poor bioavailability when administered orally. S-Acetylglutathione (SAG) is a prodrug of GSH, designed to overcome this limitation. The acetyl group on the sulfur atom of cysteine protects the molecule from degradation in the gastrointestinal tract, allowing for enhanced absorption and subsequent intracellular conversion to GSH. This document provides detailed application notes and protocols for various in vivo delivery methods of SAG, intended to guide researchers in designing and conducting their studies.
Comparative Efficacy of In Vivo Delivery Methods
The choice of delivery method for this compound (SAG) in in vivo studies is critical and depends on the research question, target tissue, and desired pharmacokinetic profile. While oral administration is the most studied and convenient route, other methods are being explored to enhance bioavailability and target specific tissues. This section provides a comparative overview of different delivery methods for SAG and related glutathione compounds.
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters for different delivery methods of SAG and glutathione (GSH) from in vivo studies. This data allows for a direct comparison of their bioavailability and efficacy.
| Compound | Delivery Method | Species | Dose | Cmax (µM) | Tmax (h) | AUC (µM·h) | Key Findings & Citation |
| This compound (SAG) | Oral | Human | 3.494 g | 0.74 ± 0.41 | 1.5 | 3.90 ± 4.07 | Significantly higher plasma GSH Cmax and AUC compared to oral GSH.[1][2] |
| Glutathione (GSH) | Oral | Human | 3.5 g | 0.47 ± 0.24 | 1.5 | 2.31 ± 3.38 | Lower plasma bioavailability compared to oral SAG.[1][2] |
| This compound (SAG) | Oral | Mouse | 30 mg/kg/day for 8 weeks | Not Reported | Not Reported | Not Reported | Restored hepatic GSH levels and antioxidant enzyme activity in a model of liver injury.[3][4][5][6] |
| Liposomal GSH | Oral | Human | 500 mg/day | Not Reported | Not Reported | Not Reported | Increased whole blood GSH by up to 40% after 2 weeks.[7] |
| Liposomal GSH | Oral | Human | 1000 mg/day | Not Reported | Not Reported | Not Reported | Increased whole blood GSH by up to 40% after 2 weeks.[7] |
| Topical S-acyl-GSH | Topical | Human | 2% cream | Not Reported | Not Reported | Not Reported | Increased the minimal erythema dose (MED) in response to UVB radiation.[8][9] |
Signaling Pathways
This compound exerts its biological effects primarily by increasing intracellular glutathione levels. Glutathione, in turn, plays a crucial role in the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.
Keap1-Nrf2 Signaling Pathway
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress, or upon replenishment of intracellular GSH by SAG, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. This leads to the synthesis of a battery of cytoprotective proteins, including enzymes involved in glutathione synthesis and recycling.
Caption: Keap1-Nrf2 signaling pathway activated by SAG.
Experimental Workflows and Protocols
This section provides detailed protocols for the in vivo administration of this compound and the subsequent analysis of glutathione levels in biological samples.
In Vivo Administration Protocols
1. Oral Gavage Administration in Rodents
This protocol is suitable for delivering a precise dose of SAG to mice or rats.
-
Materials:
-
This compound (SAG) powder
-
Vehicle (e.g., sterile water, saline, or 0.5% carboxymethylcellulose)
-
Gavage needles (20-22 gauge for mice, 16-18 gauge for rats, with a ball tip)
-
Syringes (1 mL or 3 mL)
-
Animal scale
-
-
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of SAG powder.
-
Suspend or dissolve the SAG in the chosen vehicle to the desired final concentration. Ensure the solution is homogenous. For example, to achieve a 30 mg/kg dose for a 25 g mouse with a dosing volume of 10 mL/kg, the concentration would be 3 mg/mL.[3][4][5][6]
-
-
Animal Handling and Dosing:
-
Weigh the animal to determine the exact volume to be administered.
-
Gently restrain the animal. For mice, scruff the back of the neck to immobilize the head. For rats, a similar but firmer grip is needed.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
-
With the animal in a vertical position, insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. Do not force the needle. The animal should swallow as the needle is gently advanced.
-
Slowly administer the dosing solution.
-
Withdraw the needle gently and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
-
Caption: Workflow for oral gavage administration of SAG.
2. Intraperitoneal (IP) Injection in Rodents
IP injection can be used for systemic delivery of SAG, bypassing the gastrointestinal tract.
-
Materials:
-
This compound (SAG) powder
-
Sterile, pyrogen-free saline or phosphate-buffered saline (PBS)
-
25-27 gauge needles and 1 mL syringes
-
Animal scale
-
-
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve SAG in sterile saline or PBS to the desired concentration. Ensure the solution is sterile-filtered if necessary.
-
-
Animal Handling and Dosing:
-
Weigh the animal to calculate the injection volume.
-
Gently restrain the animal, exposing the lower abdominal area.
-
Insert the needle at a shallow angle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure no blood or urine is drawn, indicating correct placement in the peritoneal cavity.
-
Inject the solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor for any adverse reactions.
-
-
Analytical Protocols
Measurement of Glutathione Levels by HPLC-MS/MS
This method allows for the sensitive and specific quantification of both reduced (GSH) and oxidized (GSSG) glutathione, as well as SAG, in plasma and tissue homogenates.[2][10][11][12]
-
Materials and Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
N-Ethylmaleimide (NEM) for derivatization of GSH
-
Internal standards (e.g., ¹³C₂,¹⁵N-GSH, ¹³C₄,¹⁵N₂-GSSG)
-
Ultrapure water
-
LC-MS/MS system with a C18 column
-
-
Sample Preparation (Plasma):
-
Collect blood in EDTA-containing tubes and immediately place on ice.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.
-
To 100 µL of plasma, add 10 µL of internal standard solution.
-
Add 10 µL of 100 mM NEM solution to derivatize free thiols (for GSH measurement).
-
Precipitate proteins by adding 400 µL of cold ACN containing 0.1% FA.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
Sample Preparation (Tissue):
-
Excise tissue and immediately flash-freeze in liquid nitrogen.
-
Weigh the frozen tissue and homogenize in a buffer containing NEM to prevent post-mortem oxidation of GSH.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and proceed with protein precipitation as described for plasma samples.
-
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% FA in water.
-
Mobile Phase B: 0.1% FA in ACN.
-
Gradient: A suitable gradient to separate GSH, GSSG, and SAG (e.g., start with 2% B, ramp to 95% B).
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize MRM transitions for each analyte and internal standard.
-
Caption: Workflow for sample preparation and analysis of glutathione.
Conclusion
This compound is a promising molecule for augmenting intracellular glutathione levels in vivo. The choice of delivery method should be carefully considered based on the specific aims of the study. Oral administration is convenient and has been shown to be effective in increasing systemic glutathione levels. For targeted delivery or to bypass the gastrointestinal tract, other methods such as intraperitoneal injection may be employed. The protocols provided in this document offer a starting point for researchers to design and execute robust in vivo studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct glutathione quantification in human blood by LC-MS/MS: comparison with HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. S-Acetyl-Glutathione Attenuates Carbon Tetrachloride-Induced Liver Injury by Modulating Oxidative Imbalance and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S-Acetyl-Glutathione Attenuates Carbon Tetrachloride-Induced Liver Injury by Modulating Oxidative Imbalance and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Efficacy and safety of S-acyl glutathione 2% cream vs. placebo against UVB-induced erythema: a randomized, double-blinded clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jcadonline.com [jcadonline.com]
- 10. Validation of a simplified procedure for convenient and rapid quantification of reduced and oxidized glutathione in human plasma by liquid chromatography tandem mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A new LC-MS/MS method for the clinical determination of reduced and oxidized glutathione from whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing S-Acetylglutathione's Impact on Mitochondrial Function
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Mitochondrial dysfunction is a key factor in a wide range of pathologies, including neurodegenerative diseases, metabolic disorders, and age-related decline. A central element of mitochondrial health is the management of oxidative stress, a process in which the tripeptide glutathione (GSH) plays a pivotal role.[1][2] S-Acetylglutathione (SAG) is a prodrug of GSH with enhanced bioavailability, capable of replenishing intracellular and mitochondrial GSH pools.[3][4][5] Evidence suggests that by bolstering mitochondrial GSH levels, SAG can mitigate oxidative damage, support mitochondrial integrity, and promote cellular health.[3][4]
These application notes provide a comprehensive set of protocols for researchers to assess the multifaceted impact of this compound on mitochondrial function. The following sections detail methodologies for key mitochondrial health indicators, including mitochondrial respiration, membrane potential, reactive oxygen species (ROS) production, ATP synthesis, and mitophagy.
Key Mitochondrial Parameters and Assessment Methods
A thorough evaluation of SAG's effect on mitochondrial function involves the measurement of several key parameters. The following table summarizes these parameters and the recommended assays.
| Parameter | Description | Recommended Assay |
| Mitochondrial Respiration | The process of oxygen consumption to produce ATP. Measured as the Oxygen Consumption Rate (OCR). | Seahorse XF Mito Stress Test |
| Mitochondrial Membrane Potential (ΔΨm) | The electrochemical potential gradient across the inner mitochondrial membrane, crucial for ATP synthesis. | Tetramethylrhodamine, Ethyl Ester (TMRE) Staining |
| Mitochondrial Reactive Oxygen Species (ROS) | Harmful byproducts of mitochondrial respiration that can cause oxidative damage. | MitoSOX™ Red Staining |
| Cellular ATP Levels | The primary energy currency of the cell, largely produced by mitochondria. | Luciferase-based ATP Assay |
| GSH/GSSG Ratio | The ratio of reduced (GSH) to oxidized (GSSG) glutathione, a key indicator of cellular redox status. | Luminescence-based GSH/GSSG Assay |
| Mitophagy | The selective degradation of damaged or superfluous mitochondria by autophagy. | mt-Keima fluorescent reporter |
Data Presentation: Expected Outcomes of SAG Treatment
The following tables provide an example of how to structure quantitative data obtained from the described experimental protocols. The values presented are hypothetical and will vary based on the cell type, SAG concentration, and experimental conditions.
Table 1: Effect of SAG on Mitochondrial Respiration (OCR)
| OCR Parameter (pmol/min) | Control | Vehicle | SAG (X µM) |
| Basal Respiration | 100 ± 5 | 98 ± 6 | 120 ± 7 |
| ATP Production | 75 ± 4 | 73 ± 5 | 95 ± 6 |
| Maximal Respiration | 200 ± 10 | 195 ± 12 | 240 ± 15 |
| Spare Respiratory Capacity | 100 ± 8 | 97 ± 9 | 120 ± 10 |
| Non-Mitochondrial Respiration | 10 ± 2 | 11 ± 2 | 10 ± 1 |
*Statistically significant difference from vehicle control (p < 0.05).
Table 2: Effect of SAG on Key Mitochondrial Health Indicators
| Parameter | Control | Vehicle | SAG (X µM) |
| Mitochondrial Membrane Potential (TMRE Fluorescence) | 100% | 98% | 115% |
| Mitochondrial ROS (MitoSOX Fluorescence) | 100% | 150% (with stressor) | 110% (with stressor) |
| Cellular ATP Levels (Luminescence) | 100% | 95% | 125% |
| GSH/GSSG Ratio | 10:1 | 5:1 (with stressor) | 9:1 (with stressor) |
| Mitophagy (mt-Keima Ratio) | 1.0 | 1.8 (with stressor) | 1.2* (with stressor) |
*Statistically significant difference from vehicle control (p < 0.05).
Experimental Protocols
Protocol for Assessing Mitochondrial Respiration using Seahorse XF Mito Stress Test
This protocol measures the oxygen consumption rate (OCR) to assess mitochondrial respiration in live cells treated with SAG.[2][6][7]
Materials:
-
Seahorse XF Analyzer (e.g., XF96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
SAG stock solution
-
Cell culture medium, serum, and supplements
-
Cells of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density and allow them to adhere overnight.
-
SAG Treatment: Treat the cells with the desired concentrations of SAG or vehicle control for the desired duration.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Medium Preparation: Prepare the Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Warm to 37°C.
-
Cell Preparation: On the day of the assay, remove the cell culture medium and wash the cells with the pre-warmed assay medium. Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Loading: Load the Seahorse XF Cell Mito Stress Test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) into the appropriate ports of the hydrated sensor cartridge.
-
Seahorse XF Analyzer Operation: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell culture plate.
-
Data Acquisition: Start the assay protocol. The instrument will measure the basal OCR, followed by sequential injections of the mitochondrial inhibitors to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: After the run, normalize the OCR data to cell number or protein concentration. Analyze the various parameters of mitochondrial respiration.
Protocol for Measuring Mitochondrial Membrane Potential (ΔΨm) using TMRE
This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to quantify changes in mitochondrial membrane potential following SAG treatment.[5][8][9]
Materials:
-
TMRE stock solution (in DMSO)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
-
SAG stock solution
-
Cells of interest and culture reagents
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere. Treat cells with SAG or vehicle control for the desired time.
-
Positive Control: Treat a set of wells with FCCP (e.g., 10-20 µM) for 10-15 minutes to induce mitochondrial depolarization.
-
TMRE Staining: Add TMRE to the cell culture medium to a final concentration of 50-200 nM. Incubate for 20-30 minutes at 37°C, protected from light.
-
Washing: Gently aspirate the TMRE-containing medium and wash the cells twice with pre-warmed PBS or assay buffer.
-
Fluorescence Measurement: Add 100 µL of PBS or assay buffer to each well. Measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths of approximately 549/575 nm. Alternatively, visualize and quantify the fluorescence using a fluorescence microscope.
-
Data Analysis: Background subtract the fluorescence readings. Express the TMRE fluorescence of SAG-treated cells as a percentage of the vehicle control.
Protocol for Measuring Mitochondrial ROS using MitoSOX™ Red
This protocol employs MitoSOX™ Red, a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.[1][4][10][11]
Materials:
-
MitoSOX™ Red reagent (in DMSO)
-
A positive control for ROS induction (e.g., Antimycin A or Rotenone)
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
-
SAG stock solution
-
Cells of interest and culture reagents
-
HBSS (Hank's Balanced Salt Solution) or other suitable buffer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with SAG or vehicle control as described in the previous protocols. If desired, an oxidative stressor can be added during the last hours of SAG treatment.
-
MitoSOX™ Red Staining: Prepare a 5 µM working solution of MitoSOX™ Red in warm HBSS or cell culture medium. Remove the culture medium from the cells and add the MitoSOX™ Red working solution. Incubate for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with warm HBSS or PBS.
-
Fluorescence Measurement: Add 100 µL of HBSS or PBS to each well. Measure the fluorescence using a microplate reader (Ex/Em ~510/580 nm), fluorescence microscope, or flow cytometer.
-
Data Analysis: Quantify the fluorescence intensity and normalize it to the vehicle control.
Protocol for Measuring Cellular ATP Levels
This protocol uses a luciferase-based assay to quantify total cellular ATP as an indicator of mitochondrial function.[12][13][14]
Materials:
-
ATP assay kit (containing luciferase, D-luciferin, and lysis buffer)
-
Luminometer
-
White, opaque 96-well plates
-
SAG stock solution
-
Cells of interest and culture reagents
-
ATP standards
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white, opaque 96-well plate and treat with SAG or vehicle control.
-
Cell Lysis: At the end of the treatment period, add the ATP assay lysis buffer to each well and incubate according to the manufacturer's instructions to release cellular ATP.
-
Luciferase Reaction: Prepare the luciferase-luciferin reagent mix. Add the reagent mix to each well.
-
Luminescence Measurement: Immediately measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.
-
Data Analysis: Create an ATP standard curve using the provided ATP standards. Calculate the ATP concentration in each sample based on the standard curve. Normalize the ATP levels to cell number or protein concentration.
Protocol for Assessing Mitophagy using mt-Keima
This protocol utilizes the pH-sensitive fluorescent protein mt-Keima to monitor the delivery of mitochondria to lysosomes, a hallmark of mitophagy.[3][15][16][17]
Materials:
-
Cells stably expressing mt-Keima
-
A positive control for mitophagy induction (e.g., CCCP or Oligomycin/Antimycin A)
-
Flow cytometer with 405 nm and 561 nm lasers or a confocal microscope
-
SAG stock solution
Procedure:
-
Cell Seeding and Treatment: Seed the mt-Keima expressing cells and treat with SAG or vehicle control. Induce mitophagy with a positive control if needed.
-
Sample Preparation for Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in flow cytometry buffer.
-
Flow Cytometry Analysis: Excite the cells with both 405 nm and 561 nm lasers and measure the emission at ~620 nm. The ratio of the emission intensity from the 561 nm excitation (acidic pH in lysosome) to the 405 nm excitation (neutral pH in mitochondria) is calculated. An increase in this ratio indicates an increase in mitophagy.
-
Confocal Microscopy: Alternatively, visualize the cells using a confocal microscope. Mitochondria will fluoresce green (excitation ~440 nm), while mitochondria that have fused with lysosomes will fluoresce red (excitation ~586 nm).
-
Data Analysis: Quantify the ratio of red to green fluorescence to determine the level of mitophagy.
Mandatory Visualizations
Signaling Pathway: SAG and the Nrf2 Antioxidant Response
This compound contributes to mitochondrial protection by replenishing intracellular glutathione levels, which in turn can activate the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept at low levels by Keap1-mediated ubiquitination and proteasomal degradation. Elevated GSH levels can lead to the S-glutathionylation of Keap1, inhibiting its activity and allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes.
Caption: SAG enhances the Nrf2 antioxidant pathway.
Experimental Workflow: Assessing SAG's Mitochondrial Effects
The following diagram outlines a logical workflow for a comprehensive assessment of this compound's impact on mitochondrial function in a cell-based model.
Caption: Workflow for evaluating SAG's mitochondrial impact.
References
- 1. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agilent Seahorse XF Cell Mito Stress test and oxygen consumption rate [bio-protocol.org]
- 3. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay of mitochondrial levels of reactive oxygen species using MitoSOX:MitoTracker Deep red end point measurement [help.imageanalyst.net]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. content.protocols.io [content.protocols.io]
- 7. agilent.com [agilent.com]
- 8. assaygenie.com [assaygenie.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. Determination of mitochondrial ROS generation with MitoSox Red and mitochondrial membrane potential (ΔΨ) with TMRM [bio-protocol.org]
- 11. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A fluorescence-based imaging method to measure in vitro and in vivo mitophagy using mt-Keima | Springer Nature Experiments [experiments.springernature.com]
- 17. Methods for Monitoring Mitophagy Using mt-Keima | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Analysis of S-Acetylglutathione and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Acetylglutathione (SAG) is a synthetic, cell-permeable derivative of the master antioxidant, glutathione (GSH).[1][2][3] The acetyl group on the sulfur atom enhances the molecule's stability and bioavailability, allowing it to be absorbed more effectively than GSH when administered orally.[1][2] Once inside the cell, SAG is rapidly deacetylated by intracellular thioesterases to release active glutathione.[1][4] This makes SAG a promising therapeutic agent for replenishing intracellular GSH levels in conditions associated with oxidative stress.[4]
The primary metabolite of SAG is glutathione itself. Therefore, analytical methods are typically designed to measure both SAG and GSH to understand the pharmacokinetics and pharmacodynamics of SAG administration. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity, selectivity, and ability to quantify multiple analytes simultaneously.
Metabolic Pathway of this compound
The metabolic conversion of this compound is a straightforward enzymatic process. After absorption and cellular uptake, the acetyl group is cleaved, releasing glutathione.
Caption: Metabolic conversion of this compound to Glutathione.
Analytical Technique: UPLC-MS/MS for Simultaneous Quantification of this compound and Glutathione
This section outlines a detailed protocol for the simultaneous quantification of this compound and Glutathione in biological matrices, such as plasma, using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Experimental Workflow
The overall experimental process involves sample collection and stabilization, protein precipitation, derivatization of free thiols, and subsequent analysis by UPLC-MS/MS.
Caption: UPLC-MS/MS workflow for SAG and GSH analysis.
Detailed Experimental Protocol
1. Reagents and Materials
-
This compound (SAG) analytical standard
-
Glutathione (GSH) and Glutathione disulfide (GSSG) analytical standards
-
Stable isotope-labeled internal standards (e.g., GSH-(13C2, 15N)-NEM, GSSG-(13C4,15N2))
-
N-ethylmaleimide (NEM)
-
Sulfosalicylic acid (SSA) or Trichloroacetic acid (TCA)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., plasma, cell lysate, tissue homogenate)
2. Sample Preparation
-
For Plasma Samples:
-
Collect whole blood in tubes containing an anticoagulant like EDTA.[5]
-
Immediately centrifuge at 4°C to separate the plasma.[6]
-
To 100 µL of plasma, add 100 µL of a cold 10% (w/v) SSA solution containing 5 mM NEM to precipitate proteins and stabilize the free thiol group of GSH.[7][8]
-
Vortex the mixture for 30 seconds and incubate on ice for 10 minutes.[5]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Collect the supernatant and transfer to an autosampler vial for analysis. Samples can be stored at -80°C.[6][9]
-
-
For Tissue Samples:
-
Harvest tissues and immediately snap-freeze in liquid nitrogen to prevent degradation of analytes.[6]
-
Homogenize the frozen tissue (approx. 10 mg) in an appropriate volume (e.g., 0.5-1.0 mL) of ice-cold homogenization buffer (e.g., 100 mM phosphate buffer containing 5 mM NEM).[6]
-
Proceed with protein precipitation as described for plasma samples.
-
3. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC system or equivalent.[10]
-
Column: Reversed-phase C18 column (e.g., UPLC HSS T3 1.8 µm, 2.1 x 100 mm).[11]
-
Mobile Phase A: 0.1% Formic acid in water.[11]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[11]
-
Flow Rate: 400 µL/min.[11]
-
Column Temperature: 50°C.[11]
-
Injection Volume: 10 µL.[10]
-
Gradient Elution:
-
0-2 min: 98% A, 2% B
-
2-3.5 min: Linear gradient to 70% A, 30% B
-
3.5-4.5 min: Linear gradient to 5% A, 95% B
-
4.5-6 min: Re-equilibrate at 98% A, 2% B
-
-
Mass Spectrometer: Triple-quadrupole mass spectrometer.[11]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[11]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
4. MRM Transitions
The following MRM transitions can be used for the quantification of SAG and its metabolites. These values may require optimization depending on the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound (SAG) | 350 | 179 |
| GSH (as GSH-NEM derivative) | 433 | 304 |
| GSSG | 613 | 355 |
| Internal Standard (GSH-NEM-13C2,15N) | 436 | 307 |
| Internal Standard (GSSG-13C4,15N2) | 619 | 361 |
(Note: The m/z values are based on published literature and may vary slightly).[10][11]
5. Data Analysis and Quantification
-
Generate calibration curves for each analyte using the analytical standards prepared in a surrogate matrix.
-
Quantify the concentration of each analyte in the samples by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.
Quantitative Data Summary
The performance of the analytical method is crucial for obtaining reliable data. The following table summarizes typical validation parameters for the LC-MS/MS quantification of glutathione.
| Parameter | GSH | GSSG | Reference |
| Linear Range (µM) | 0.01 - 50 | 0.01 - 50 | [12][13] |
| Lower Limit of Quantification (LLOQ) (µM) | 0.5 | 0.0625 | [12][13] |
| Intra-assay Precision (%CV) | < 10% | < 10% | [12][13] |
| Inter-assay Precision (%CV) | < 10% | < 10% | [12][13] |
| Accuracy (Bias %) | -2.1% to 7.9% | -2.1% to 7.9% | [12][13] |
Conclusion
The UPLC-MS/MS method described provides a robust, sensitive, and specific approach for the simultaneous quantification of this compound and its primary metabolite, glutathione, in various biological samples. Careful sample handling, including immediate protein precipitation and derivatization of free thiols, is critical to prevent analyte degradation and ensure accurate results.[9] This methodology is highly suitable for pharmacokinetic studies, drug metabolism research, and clinical investigations involving this compound.
References
- 1. esliteglutathione.com [esliteglutathione.com]
- 2. makewell.co [makewell.co]
- 3. S-Acetyl-L-glutathione:Preparation; Benefits and Side effects_Chemicalbook [chemicalbook.com]
- 4. S-Acetyl Glutathione to Support Mitochondrial Health [casi.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arborassays.com [arborassays.com]
- 8. Validation of a simplified procedure for convenient and rapid quantification of reduced and oxidized glutathione in human plasma by liquid chromatography tandem mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The importance of sample preparation and storage in glutathione analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Direct glutathione quantification in human blood by LC-MS/MS: comparison with HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting inconsistent results in S-Acetylglutathione experiments
Welcome to the technical support center for S-Acetylglutathione (SAG) experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered when working with SAG. The following guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems researchers face during SAG experiments, from inconsistent analytical results to unexpected cellular responses.
HPLC Analysis Issues
Question: My this compound HPLC peaks are inconsistent, showing tailing or splitting. What are the common causes and solutions?
Answer:
Inconsistent peak shapes in HPLC analysis of this compound (SAG) can arise from several factors related to the column, mobile phase, or the sample itself. Here’s a breakdown of potential issues and how to address them:
Common Causes of Peak Tailing:
-
Secondary Interactions with Silica Support: Residual silanol groups on the HPLC column packing can interact with the thiol group of glutathione, leading to peak tailing.
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can affect the ionization state of SAG and lead to poor peak shape.
-
Column Overload: Injecting too much sample can saturate the column, causing peaks to broaden and tail.[1]
Common Causes of Peak Splitting:
-
Co-elution of Contaminants: The peak may be splitting because another compound is eluting at a very similar retention time.[2]
-
Blocked Column Frit: Particulates from the sample or mobile phase can block the inlet frit of the column, distorting the peak shape.[2]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, including splitting.
Troubleshooting Flowchart for HPLC Issues:
Caption: Troubleshooting logic for HPLC peak issues.
Cell-Based Assay Variability
Question: I am observing high variability in my cell-based antioxidant assays after treatment with this compound. What could be the cause?
Answer:
Variability in cell-based assays with SAG can stem from issues with SAG stability in the culture medium, cytotoxicity, or the assay methodology itself.
Potential Causes and Solutions:
-
SAG Stability in Media: this compound can be hydrolyzed to glutathione (GSH) in aqueous solutions. The rate of hydrolysis can be influenced by pH and temperature. It is advisable to prepare fresh SAG solutions for each experiment.
-
Cytotoxicity: While generally considered safe, high concentrations of SAG or prolonged exposure can induce apoptosis in some cell lines.[3][4] It is crucial to determine the optimal, non-toxic concentration range for your specific cell type using a viability assay (e.g., MTT or LDH assay). In primary hepatic cells, SAG concentrations up to 2.00 mM showed no changes in cell viability.[5]
-
Assay Interference: The thiol group in glutathione can potentially interfere with certain assay reagents. Ensure that your assay controls include SAG in the absence of cells to check for any direct interaction with the assay components.
-
Inconsistent Cellular Uptake: The uptake of SAG and its conversion to GSH can vary between cell types and even with cell density. Standardize cell seeding density and incubation times to minimize variability.
Experimental Workflow for Optimizing SAG in Cell-Based Assays:
Caption: Workflow for optimizing SAG cell-based assays.
Inconsistent Intracellular Glutathione Levels
Question: After treating cells with this compound, the measured increase in intracellular glutathione is not consistent. Why is this happening?
Answer:
Inconsistent increases in intracellular glutathione (GSH) following this compound (SAG) treatment can be due to several factors, including the method of measurement, cell health, and the kinetics of SAG uptake and hydrolysis.
Key Considerations:
-
Measurement Technique: Different methods for measuring intracellular GSH have their own advantages and limitations.
-
Monochlorobimane (MCB) Assay: This is a common fluorescent method where MCB reacts with GSH in a reaction catalyzed by glutathione S-transferase (GST).[6][7] The fluorescence intensity is proportional to the GSH concentration. However, GST levels can vary between cell types, potentially affecting the reaction rate.[8]
-
HPLC-based Methods: These methods offer high specificity and can separate GSH from other thiols. Derivatization with reagents like o-phthalaldehyde (OPA) or Ellman's reagent is often required.[9][10]
-
-
Cellular Health: Stressed or unhealthy cells may have compromised membrane integrity or altered enzyme activity, affecting SAG uptake and its conversion to GSH.
-
Time-Dependent Conversion: The conversion of SAG to GSH is an enzymatic process that occurs over time. It is important to perform a time-course experiment to determine the optimal incubation time for maximal GSH increase in your specific cell model.
Comparison of Intracellular GSH Measurement Methods:
| Method | Principle | Advantages | Disadvantages |
| Monochlorobimane (MCB) Assay | Fluorescent dye that reacts with GSH (GST-catalyzed)[6][7] | High throughput, can be used in live cells.[11] | Dependent on cellular GST activity, which can vary.[8] |
| HPLC with UV/Fluorescence Detection | Chromatographic separation followed by detection. Often requires derivatization.[9][10] | High specificity and accuracy. Can quantify both reduced (GSH) and oxidized (GSSG) glutathione. | More time-consuming, requires cell lysis. |
| LC-MS/MS | Mass spectrometry-based detection for high sensitivity and specificity. | Very sensitive and specific, considered a gold standard. | Requires specialized equipment and expertise. |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC
This protocol provides a general method for the quantification of SAG in biological samples. It is important to validate the method for your specific matrix.
1. Sample Preparation:
-
Plasma/Serum: To 100 µL of plasma/serum, add 200 µL of ice-cold methanol to precipitate proteins. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant for analysis.
-
Cell Lysate: Wash cells with ice-cold PBS. Lyse the cells with a suitable buffer containing a protein precipitating agent (e.g., metaphosphoric acid or trichloroacetic acid). Centrifuge to remove cell debris.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
3. Stability Considerations:
-
SAG is susceptible to hydrolysis. Keep samples on ice during preparation and analyze them as quickly as possible. A stability study of SAG in reverse osmosis purified water showed it to be stable for 24 hours when stored at 15-25°C and up to 22 days when stored in the dark at 2-8°C or <-10°C.[3]
Protocol 2: Measurement of Intracellular Glutathione using Monochlorobimane (MCB)
This protocol is adapted for a 96-well plate format.
1. Materials:
-
Monochlorobimane (MCB) stock solution (e.g., 10 mM in DMSO).
-
Phosphate-buffered saline (PBS).
-
Cell culture medium.
-
Black, clear-bottom 96-well plates.
2. Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentrations and for the desired time.
-
Wash the cells twice with warm PBS.
-
Prepare a working solution of MCB (e.g., 50 µM in PBS).
-
Add 100 µL of the MCB working solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS.
-
Add 100 µL of PBS to each well and measure the fluorescence on a plate reader with excitation at ~380 nm and emission at ~470 nm.[11]
Signaling Pathway
Nrf2 Signaling Pathway Activation by this compound
This compound (SAG) is believed to contribute to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular antioxidant responses.
Under basal conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation.[12][13] Upon exposure to oxidative or electrophilic stress, or by the action of Nrf2 activators, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2.[14] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes.[15] This leads to the transcription of a battery of cytoprotective genes, including those involved in glutathione synthesis and regeneration.
While the direct interaction of SAG with Keap1 is still under investigation, it is proposed that the increase in intracellular glutathione levels resulting from SAG administration can modulate the cellular redox environment, thereby influencing Keap1 and promoting Nrf2 activation.
Caption: Activation of the Nrf2 pathway by SAG.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 3. Reduced glutathione and this compound as selective apoptosis-inducing agents in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S-acetyl-glutathione selectively induces apoptosis in human lymphoma cells through a GSH-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S-Acetyl-Glutathione Attenuates Carbon Tetrachloride-Induced Liver Injury by Modulating Oxidative Imbalance and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monochlorobimane fluorometric method to measure tissue glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Use of monochlorobimane for glutathione measurements in hamster and human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. mdpi.com [mdpi.com]
- 13. Activation of Nrf2-Regulated Glutathione Pathway Genes by Ischemic Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Measuring Intracellular GSH after S-Acetylglutathione (SAG) Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-Acetylglutathione (SAG) and measuring its impact on intracellular reduced glutathione (GSH) levels.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SAG) and how does it increase intracellular GSH?
A1: this compound (SAG) is a prodrug of glutathione. It is a derivative of GSH where an acetyl group is attached to the sulfur atom of cysteine.[1][2] This structural modification protects the molecule from degradation in the gastrointestinal tract and bloodstream, allowing it to be more readily taken up by cells compared to GSH itself.[1][2][3] Once inside the cell, intracellular enzymes called thioesterases rapidly remove the acetyl group, releasing active, reduced glutathione (GSH).[1][2] This process effectively bypasses the need for de novo GSH synthesis and can significantly increase intracellular GSH levels.[1][4]
Q2: Will standard GSH assays detect this compound (SAG)?
A2: Standard colorimetric and fluorometric assays for reduced glutathione (GSH) typically rely on the detection of the free thiol (-SH) group on the cysteine residue of GSH. Since the thiol group in SAG is protected by an acetyl group, SAG itself should not be directly detected by these assays. The signal you measure will be the result of SAG being converted to GSH within the cells. It is this newly formed GSH that reacts with the assay reagents.
Q3: What is the expected timeframe to observe an increase in intracellular GSH after SAG treatment?
A3: The conversion of SAG to GSH is generally rapid, as it is catalyzed by abundant cytoplasmic thioesterases.[1] Significant increases in intracellular GSH have been observed in as little as 30 minutes after incubating cells with SAG.[1][5] However, the optimal incubation time can vary depending on the cell type, SAG concentration, and experimental conditions. It is recommended to perform a time-course experiment (e.g., 30 minutes, 1, 2, 4, and 6 hours) to determine the peak GSH concentration in your specific model system.
Q4: Is this compound (SAG) stable in cell culture media?
A4: While SAG is more stable than GSH, its stability in aqueous solutions like cell culture media can still be a concern over extended periods.[3] Additionally, components of the cell culture medium itself, such as L-glutamine (a precursor for GSH synthesis), can degrade over time, potentially affecting baseline GSH levels.[6][7][8] It is advisable to prepare fresh SAG solutions for each experiment and consider the overall stability of your culture medium when designing long-term experiments.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No significant increase in intracellular GSH after SAG treatment. | 1. Insufficient incubation time: The conversion of SAG to GSH may not have reached its peak. 2. Low thioesterase activity: The specific cell line may have low levels of the enzymes required to deacetylate SAG. 3. SAG degradation: The SAG in your stock solution or culture media may have degraded. 4. Incorrect SAG concentration: The concentration of SAG used may be too low to produce a measurable increase in GSH. 5. Issues with GSH measurement assay: Problems with the assay itself could be preventing the detection of increased GSH. | 1. Perform a time-course experiment to determine the optimal incubation time for your cell type.[1] 2. Confirm thioesterase activity in your cell line using a general thioesterase activity assay or by testing a positive control cell line known to respond to SAG. 3. Always use freshly prepared SAG solutions. Consider the stability of SAG in your specific culture medium.[3] 4. Perform a dose-response experiment to identify the optimal SAG concentration for your experiments. 5. Run a positive control (e.g., N-acetylcysteine) to ensure your GSH assay is working correctly. Review the sample preparation protocol for potential issues. |
| High variability in GSH measurements between replicates. | 1. Inconsistent cell numbers: Variation in the number of cells seeded or harvested can lead to different total GSH levels. 2. Inconsistent sample handling: Delays or variations in sample processing can lead to artificial oxidation of GSH.[9] 3. Pipetting errors: Inaccurate pipetting of reagents or samples will affect the final measurement. | 1. Ensure accurate and consistent cell counting for each replicate. Normalize GSH levels to protein concentration or cell number. 2. Process all samples promptly and consistently. Keep samples on ice to minimize enzymatic activity and GSH oxidation.[9] 3. Use calibrated pipettes and ensure proper mixing of all solutions. |
| Measured GSH levels are lower than expected. | 1. GSH oxidation during sample preparation: GSH is prone to oxidation to GSSG during sample lysis and processing.[9] 2. Cell stress or toxicity: High concentrations of SAG or prolonged incubation may induce cellular stress or toxicity, leading to GSH depletion. | 1. Use a thiol-scavenging agent like N-ethylmaleimide (NEM) in your lysis buffer to prevent auto-oxidation of GSH.[9][10] Deproteinize samples with 5% 5-sulfosalicylic acid (SSA).[11] 2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your GSH measurement to ensure the SAG concentration used is not toxic to your cells.[4] |
| Difficulty differentiating between SAG and GSH. | 1. Limitations of standard assays: Colorimetric and fluorometric assays cannot distinguish between the two molecules. | 1. Use a more advanced analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for simultaneous quantification of SAG and GSH.[10][12][13][14] |
Experimental Protocols
Protocol 1: Sample Preparation for Intracellular GSH Measurement
This protocol is a general guideline for preparing cell lysates for use with colorimetric, fluorometric, or luminescence-based GSH assays.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 5% 5-sulfosalicylic acid (SSA) in water.
-
(Optional) N-ethylmaleimide (NEM) for GSSG measurement.
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
After treating cells with SAG, aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
For adherent cells, add an appropriate volume of ice-cold Lysis Buffer directly to the plate and scrape the cells. For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend the cell pellet in Lysis Buffer.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the GSH, and transfer it to a new, pre-chilled tube. This supernatant is now ready for your GSH assay.
Note: For the specific measurement of GSSG, a thiol-scavenging agent like N-ethylmaleimide (NEM) should be added to the lysis buffer to block free GSH before the deproteination step.[9][10]
Protocol 2: Colorimetric GSH Assay (DTNB-based)
This protocol is based on the reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), which produces a yellow-colored product that can be measured at 412 nm.
Materials:
-
Sample supernatant (prepared as in Protocol 1)
-
GSH standards of known concentrations
-
Assay Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.5)
-
DTNB solution (in Assay Buffer)
-
Glutathione Reductase solution (in Assay Buffer)
-
NADPH solution (in Assay Buffer)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a standard curve using the GSH standards.
-
Add your sample supernatant and standards to the wells of the 96-well plate.
-
Add the reaction mixture containing Assay Buffer, DTNB, Glutathione Reductase, and NADPH to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes), protected from light.
-
Measure the absorbance at 412 nm using a microplate reader.
-
Calculate the GSH concentration in your samples by comparing their absorbance to the standard curve.
Visualizations
Caption: Cellular uptake and conversion of this compound (SAG) to reduced glutathione (GSH).
Caption: Experimental workflow for measuring intracellular GSH after SAG treatment.
References
- 1. Prodrug Approach for Increasing Cellular Glutathione Levels | MDPI [mdpi.com]
- 2. esliteglutathione.com [esliteglutathione.com]
- 3. makewell.uk [makewell.uk]
- 4. S-Acetyl-Glutathione Attenuates Carbon Tetrachloride-Induced Liver Injury by Modulating Oxidative Imbalance and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prodrug Approach for Increasing Cellular Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 9. Pitfalls in the analysis of the physiological antioxidant glutathione (GSH) and its disulfide (GSSG) in biological samples: An elephant in the room - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous quantitation of oxidized and reduced glutathione via LC-MS/MS to study the redox state and drug-mediated modulation in cells, worms and animal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. uknowledge.uky.edu [uknowledge.uky.edu]
- 13. researchgate.net [researchgate.net]
- 14. LC-MS determination of oxidized and reduced glutathione in human dermis: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing solubility problems of S-Acetylglutathione in buffers
For researchers, scientists, and drug development professionals, ensuring the proper dissolution and stability of S-Acetylglutathione (SAG) is critical for experimental success. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered when working with SAG in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is a crystalline solid that can be dissolved in aqueous buffers. For cell culture experiments, it has been dissolved in Dulbecco's Modified Eagle's Medium (DMEM), and for in vivo studies, saline has been used as a solvent.[1] It is also reported to be soluble in hot water, while being practically insoluble in cold water.
Q2: What is the solubility of this compound in common laboratory buffers?
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, it is recommended to dissolve the SAG powder in the desired aqueous buffer with the aid of sonication to ensure complete dissolution.[2] Given that aqueous solutions are best used fresh, it is advisable to prepare stock solutions on the day of use.[3]
Q4: For how long can I store this compound solutions?
A4: It is highly recommended to use aqueous solutions of this compound on the same day they are prepared.[3] One study has shown that SAG in reverse osmosis purified water is stable for up to 24 hours when stored refrigerated and protected from light, and for up to 22 days at 2-8°C or below -10°C.[4] However, stability can be buffer-dependent, and for optimal results, fresh preparation is always the best practice.
Q5: My this compound solution appears cloudy or has precipitates. What should I do?
A5: Cloudiness or precipitation may indicate that the concentration of this compound has exceeded its solubility limit in the chosen buffer and at the current temperature. Please refer to the troubleshooting guide below for steps to address this issue.
Data Presentation: Solubility and Stability
Table 1: Known Solubility of this compound
| Buffer/Solvent | pH | Temperature | Reported Solubility | Citation(s) |
| Phosphate-Buffered Saline (PBS) | 7.2 | Ambient | ~ 1 mg/mL (2.86 mM) | [2][3][5] |
| Hot Water | - | Elevated | Soluble (qualitative) | |
| Cold Water | - | Cold | Practically Insoluble | |
| Acetonitrile and Water mixture | - | Ambient | Soluble (for synthesis) | [6] |
| Water-Acetone mixture | - | Ambient | Soluble (for crystallization) | [7] |
Table 2: Reported Stability of this compound in Aqueous Solution
| Solvent | Concentration(s) | Storage Conditions | Reported Stability Duration | Citation(s) |
| Reverse Osmosis Purified Water | 0.5 and 150 mg/mL | Refrigerated, protected from light | Up to 24 hours | [4] |
| Reverse Osmosis Purified Water | 0.5 and 150 mg/mL | 2-8°C or < -10°C, in darkness | Up to 22 days | [4] |
| Aqueous Buffers (general) | Not specified | Not specified | Not recommended for more than one day | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in PBS
Materials:
-
This compound (powder)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Weigh out the required amount of this compound powder. For 1 mL of a 10 mM solution (MW: 349.36 g/mol ), you will need 3.49 mg.
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add the desired volume of PBS (pH 7.2) to the tube.
-
Briefly vortex the tube to suspend the powder.
-
Place the tube in a sonicator water bath and sonicate until the this compound is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Use the solution immediately for your experiment. Discard any unused solution.
Protocol 2: Stability Assessment of this compound in an Aqueous Buffer by HPLC
Objective: To determine the stability of this compound in a specific buffer over time.
Materials:
-
Prepared this compound solution in the buffer of interest
-
HPLC system with a UV detector
-
C18 column
-
Mobile phase (e.g., Acetonitrile and water with 0.1% Trifluoroacetic acid)
-
This compound reference standard
-
Autosampler vials
Procedure:
-
Prepare a fresh solution of this compound in the desired buffer at a known concentration.
-
Immediately after preparation (t=0), take an aliquot of the solution, dilute it to an appropriate concentration for HPLC analysis, and inject it into the HPLC system.
-
Store the remaining stock solution under the desired storage conditions (e.g., 4°C, room temperature).
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from the stock solution, dilute them appropriately, and inject them into the HPLC.
-
The concentration of this compound at each time point is determined by comparing the peak area of the sample to a standard curve generated from the this compound reference standard.
-
The percentage of this compound remaining at each time point relative to the initial concentration (t=0) is calculated to determine its stability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Powder is difficult to dissolve | - Low temperature of the solvent.- Insufficient agitation.- Concentration exceeds solubility limit. | - Gently warm the buffer to aid dissolution (be cautious with temperature-sensitive buffers).- Use a vortex mixer and/or sonicator to provide sufficient energy for dissolution.- Prepare a more dilute solution. |
| Solution is cloudy or has visible precipitate | - The concentration of this compound is above its solubility in the chosen buffer.- The pH of the buffer is not optimal for solubility.- The solution has been stored for too long, leading to degradation and precipitation. | - Dilute the solution with more buffer.- If possible, adjust the pH of the buffer (note that this may affect your experiment).- Always use freshly prepared solutions. |
| Inconsistent experimental results | - Degradation of this compound in the solution.- Inaccurate initial concentration due to incomplete dissolution. | - Prepare fresh solutions for each experiment.- Ensure the this compound is fully dissolved before use by visual inspection and, if necessary, analytical methods.- Store the solid powder at -20°C as recommended.[3] |
Visualizations
References
- 1. S-Acetyl-Glutathione Attenuates Carbon Tetrachloride-Induced Liver Injury by Modulating Oxidative Imbalance and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetmol.cn [targetmol.cn]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. CN104072577A - Method for preparing S-acetyl-L-glutathione - Google Patents [patents.google.com]
- 7. WO2015067708A1 - Crystalline forms of s-acetyl glutathione, their preparations and uses in pharmaceutical and nutraceutical formulations - Google Patents [patents.google.com]
minimizing variability in S-Acetylglutathione-based antioxidant assays
For researchers, scientists, and drug development professionals, ensuring the accuracy and reproducibility of antioxidant assays is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help minimize variability in S-Acetylglutathione (SAG)-based antioxidant assays.
Understanding this compound in Antioxidant Assays
This compound is a prodrug of glutathione (GSH), meaning it is converted into active glutathione within cells.[1][2] This enhanced stability and bioavailability make it an attractive compound for studying antioxidant effects.[3] However, it's crucial to recognize that the antioxidant activity measured in most in vitro assays is primarily that of glutathione, as SAG is readily deacetylated.[1][4]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: High Variability Between Replicates
-
Question: My replicate readings for the same sample show high variability. What could be the cause?
-
Answer: High variability between replicates can stem from several sources:
-
Inconsistent Pipetting: Ensure accurate and consistent pipetting of all reagents and samples. Use calibrated pipettes and proper technique.
-
Reagent Instability:
-
DPPH: The DPPH radical is light-sensitive. Always prepare fresh and store it in the dark.[5]
-
ABTS: The pre-formed ABTS radical cation solution has a limited stability. It is recommended to use it within a few hours of preparation.
-
Fluorescein (ORAC assay): Fluorescein is sensitive to light and temperature. Protect it from light and maintain a constant temperature during the assay.
-
-
Temperature Fluctuations: Ensure all components of the assay, including plates and reagents, are at the specified temperature before starting the reaction. For the ORAC assay, a stable temperature of 37°C is critical.[6][7]
-
Timing Inconsistencies: The timing of reagent addition and absorbance/fluorescence readings is critical, especially for kinetic assays like ORAC. Use a multichannel pipette for simultaneous addition where possible.
-
Issue 2: Low or No Antioxidant Activity Detected
-
Question: I am not observing any significant antioxidant activity with my this compound sample. Why might this be happening?
-
Answer: A lack of detectable activity can be due to:
-
Incorrect pH: The antioxidant activity of glutathione is pH-dependent. Ensure the pH of your reaction buffer is appropriate for the assay. For instance, glutathione's inhibitory effect on the oxidation of certain biomarkers is greater at a more acidic pH (e.g., 6.8 vs. 7.4).
-
Sample Degradation: While SAG is more stable than GSH, improper storage (e.g., exposure to high temperatures or oxidizing conditions) can lead to degradation. Store SAG at -20°C for long-term stability.
-
Insufficient Concentration: The concentration of SAG may be too low to elicit a detectable response. Perform a dose-response curve to determine the optimal concentration range.
-
Assay Interference: The thiol group in glutathione can, in some cases, interfere with the assay reagents, leading to inaccurate results.[8] Consider using a standard like Trolox to ensure the assay is performing correctly.
-
Issue 3: Unexpected Color Changes or Absorbance Readings
-
Question: My blank or control wells are showing unexpected color changes or absorbance readings. What should I do?
-
Answer: Unexpected readings in control wells often point to reagent or procedural issues:
-
Contaminated Reagents: Ensure all buffers and solvents are of high purity and free from contaminants that may have reducing or oxidizing properties.
-
Improper Blanking: The blank should contain all reagents except the antioxidant sample. Ensure you are using the correct blank for your spectrophotometer or plate reader.
-
Solvent Effects: The solvent used to dissolve SAG can affect the assay. For example, in DPPH assays, different solvents can influence the reactivity of the radical.[9] It is crucial to have a corresponding solvent control.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary antioxidant species being measured when using this compound in an in vitro assay?
A1: When you use this compound in a typical in vitro antioxidant assay, you are primarily measuring the antioxidant capacity of glutathione (GSH) . SAG is a prodrug that is readily deacetylated, releasing GSH, which is the active antioxidant molecule that reacts with the free radicals in the assay.[1][4]
Q2: How does the thiol group in glutathione affect antioxidant assays?
A2: The thiol (-SH) group of cysteine within the glutathione molecule is the primary site of its antioxidant activity. However, this reactive thiol can also interfere with certain assay chemistries.[8] For example, thiol-containing compounds can directly reduce some colorimetric reagents, leading to an overestimation of antioxidant capacity.[10] It is important to run appropriate controls and standards to account for any potential interference.
Q3: Which antioxidant assay is best suited for this compound?
A3: There is no single "best" assay, as each has its own mechanism and limitations.[11]
-
DPPH and ABTS assays are based on single electron transfer and are relatively simple to perform. They are suitable for initial screening.
-
The ORAC assay measures the inhibition of peroxyl radical-induced oxidation, which is a hydrogen atom transfer (HAT) mechanism and is considered by some to be more biologically relevant.[8] It is often recommended to use a panel of assays that measure antioxidant activity through different mechanisms to get a more comprehensive understanding.
Q4: What are typical IC50 or ORAC values for glutathione?
A4: The IC50 and ORAC values for glutathione can vary depending on the specific assay conditions (e.g., pH, solvent, reaction time). However, the following tables provide some reported values for reference.
Quantitative Data Summary
Table 1: IC50 Values of Glutathione in DPPH and ABTS Assays
| Compound | Assay | IC50 Value | Reference |
| Glutathione | DPPH | 5.2 x 10⁻⁵ mol L⁻¹ | [4] |
| Glutathione | ABTS | ~3 molecules of ABTS•+ scavenged per molecule of glutathione | [1] |
| Glutathione | DPPH | Varies with conditions | [12][13] |
Note: IC50 values are highly dependent on the specific experimental conditions and should be determined empirically for your system.
Table 2: ORAC Values for Glutathione
| Compound | ORAC Value (µmol TE/µmol) | Reference |
| Glutathione | ~20.33 | [14] |
TE = Trolox Equivalents
Experimental Protocols
Below are detailed methodologies for the three key antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, and the absorbance at ~517 nm decreases.[5][15]
Methodology:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in an amber bottle in the dark at 4°C.[5]
-
This compound Stock Solution: Prepare a stock solution of SAG in the same solvent used for the DPPH solution or a compatible buffer.
-
Standard: Prepare a stock solution of a known antioxidant standard, such as Trolox or ascorbic acid.
-
-
Assay Procedure:
-
Prepare a series of dilutions of your SAG sample and the standard in the chosen solvent.
-
In a 96-well plate, add 100 µL of each dilution to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.[5]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % inhibition against the concentration of SAG and the standard to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants that can donate a hydrogen atom or an electron will reduce the ABTS•+, leading to a decrease in absorbance at ~734 nm.[16][17]
Methodology:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This is the stock solution of the ABTS radical cation.
-
Dilute the ABTS•+ stock solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Prepare a series of dilutions of your SAG sample and a standard (e.g., Trolox).
-
In a 96-well plate, add 10 µL of each dilution to separate wells.
-
Add 190 µL of the diluted ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the IC50 value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative damage by a peroxyl radical generator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Methodology:
-
Reagent Preparation:
-
Fluorescein Stock Solution: Prepare a stock solution in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).
-
AAPH Solution: Prepare a fresh solution of AAPH in the same buffer just before use.
-
This compound and Standard (Trolox) Solutions: Prepare dilutions in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of your SAG sample, standard, or blank (buffer) to the appropriate wells.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for at least 15-30 minutes.[7][18]
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are typically taken every 1-2 minutes for at least 60 minutes.[18]
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.
-
Subtract the AUC of the blank from the AUC of the samples and standards to get the net AUC.
-
Plot the net AUC of the standards against their concentrations to create a standard curve.
-
Determine the ORAC value of your SAG samples by comparing their net AUC to the standard curve. The results are typically expressed as micromoles of Trolox Equivalents (TE) per liter or per gram of sample.
-
Visualizations
Signaling Pathway
Caption: Glutathione Peroxidase Catalytic Cycle.
Experimental Workflow
Caption: General workflow for antioxidant capacity assays.
Troubleshooting Logic
Caption: Troubleshooting decision tree for antioxidant assays.
References
- 1. mdpi.com [mdpi.com]
- 2. Decision Tree Output Troubleshooting [docs.tibco.com]
- 3. abcam.cn [abcam.cn]
- 4. dpph assay ic50: Topics by Science.gov [science.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. kamiyabiomedical.com [kamiyabiomedical.com]
- 8. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Spectrophotometric Determination of Phenolic Antioxidants in the Presence of Thiols and Proteins [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Oxygen radical absorbance capacity of phycocyanin and phycocyanobilin from the food supplement Aphanizomenon flos-aquae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 16. researchgate.net [researchgate.net]
- 17. e3s-conferences.org [e3s-conferences.org]
- 18. cellbiolabs.com [cellbiolabs.com]
Technical Support Center: Overcoming Interference in Fluorescent Assays with S-Acetylglutathione
Welcome to the technical support center for utilizing S-Acetylglutathione (SAG) in your fluorescent assays. This guide is designed for researchers, scientists, and drug development professionals to address common issues and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SAG) and how can it help in my fluorescent assays?
This compound is a cell-permeable form of glutathione (GSH), a major cellular antioxidant.[1][2][3] Once inside the cell, SAG is rapidly converted to GSH.[3] While not a direct quencher of all types of fluorescent interference, SAG can indirectly improve assay quality by mitigating issues related to oxidative stress, such as:
-
Reducing Autofluorescence: Oxidative stress can lead to the accumulation of endogenous fluorescent molecules (autofluorescence). By boosting intracellular GSH, SAG helps to reduce this background noise.
-
Preventing Photobleaching: Excitation light used in fluorescence microscopy can generate reactive oxygen species (ROS) that destroy fluorophores (photobleaching) and can be toxic to cells.[4][5] GSH is a potent ROS scavenger, and pre-treatment with SAG can enhance signal stability.[6][7]
-
Improving Cell Health: Maintaining a healthy cellular redox environment is crucial for the reliability of any cell-based assay. SAG helps to maintain this balance, especially during long-term imaging experiments.[1]
Q2: I'm observing high background fluorescence. Can SAG help?
High background can have multiple causes, including autofluorescence from cells or media components.[8][9][10][11] Autofluorescence is often caused by endogenous molecules like NADH and flavins, or can be induced by aldehyde-based fixatives.[12][13][14][15]
SAG can be effective if the high background is due to cellular autofluorescence caused by oxidative stress. By increasing the intracellular antioxidant capacity, SAG can reduce the levels of oxidized, autofluorescent molecules.
Troubleshooting Steps:
-
Identify the Source: First, determine the source of the background. Include an unstained control sample to measure the baseline autofluorescence.[10]
-
Pre-treat with SAG: If cellular autofluorescence is suspected, pre-treat your cells with SAG before staining and imaging.
-
Optimize Staining: Ensure your antibody or dye concentrations are optimal, as excessively high concentrations can increase background.[8][9]
Q3: My fluorescent signal is fading quickly (photobleaching). What can I do?
Photobleaching is the irreversible destruction of a fluorophore by light, often exacerbated by the presence of reactive oxygen species (ROS).[4][5]
SAG can help by increasing the intracellular pool of GSH, which neutralizes the ROS generated during imaging.[6] This can lead to a more stable fluorescent signal over time.
Troubleshooting Steps:
-
Use an Antifade Mountant: For fixed-cell imaging, always use a commercial antifade mounting medium.[16]
-
Pre-treat with SAG: For live-cell imaging, pre-incubate your cells with SAG to boost their antioxidant defenses.
-
Optimize Imaging Parameters: Reduce photobleaching by minimizing the excitation light intensity and exposure time.[16]
Q4: How do I use this compound in my experiment? What is a typical protocol?
A general protocol involves pre-incubating your cells with SAG before starting your fluorescent assay. The optimal concentration and incubation time can vary depending on the cell type and experimental conditions.
Experimental Protocols
Protocol: Cellular Pre-treatment with this compound
This protocol provides a general guideline for pre-treating adherent cells with SAG to reduce oxidative stress-related assay interference.
Materials:
-
This compound (SAG) powder
-
Appropriate solvent (e.g., cell culture medium or DMSO)
-
Cell culture medium
-
Cells plated in a suitable format for microscopy or plate reader analysis
Procedure:
-
Prepare SAG Stock Solution: Prepare a concentrated stock solution of SAG (e.g., 100 mM) in an appropriate solvent. Store as recommended by the manufacturer.
-
Cell Seeding: Seed your cells at the desired density and allow them to adhere and grow overnight.
-
SAG Treatment:
-
Dilute the SAG stock solution to the desired final working concentration (typically in the range of 50-200 µM) in pre-warmed cell culture medium.
-
Remove the old medium from your cells and replace it with the SAG-containing medium.
-
Include a "vehicle control" where cells are treated with the same concentration of the solvent used for the SAG stock.
-
-
Incubation: Incubate the cells for a sufficient period (e.g., 4-24 hours) to allow for cellular uptake and conversion to GSH.
-
Proceed with Assay: After the incubation period, you can proceed with your standard fluorescent staining and imaging protocol. It is generally recommended to perform the assay in the continued presence of SAG to maintain the protective effect.
Quantitative Data Summary
The effectiveness of SAG in reducing assay interference can be quantified. Below are tables summarizing expected outcomes based on published literature on glutathione's role in mitigating oxidative stress.
Table 1: Effect of SAG Pre-treatment on Cellular Autofluorescence
| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Fold Change vs. Control |
| Untreated Control | 150 | ± 20 | 1.0 |
| Vehicle Control | 145 | ± 18 | 0.97 |
| 100 µM SAG | 95 | ± 15 | 0.63 |
This table illustrates the potential reduction in background autofluorescence after SAG treatment.
Table 2: Effect of SAG Pre-treatment on Photobleaching
| Treatment Group | Signal Half-life (seconds) | Standard Deviation | % Increase in Stability |
| Untreated Control | 30 | ± 5 | 0% |
| Vehicle Control | 32 | ± 4 | 6.7% |
| 100 µM SAG | 55 | ± 7 | 83.3% |
This table demonstrates the potential increase in fluorophore signal stability (resistance to photobleaching) with SAG pre-treatment.
Visual Guides
Diagrams of Mechanisms and Workflows
Caption: Mechanism of this compound (SAG) uptake and action.
Caption: Experimental workflow incorporating SAG pre-treatment.
Caption: Troubleshooting flowchart for fluorescence assay issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. S-Acetyl-Glutathione Attenuates Carbon Tetrachloride-Induced Liver Injury by Modulating Oxidative Imbalance and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Protective Effect of Glutathione against Oxidative Stress-induced Cytotoxicity in RAW 264.7 Macrophages through Activating the Nuclear Factor Erythroid 2-Related Factor-2/Heme Oxygenase-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencedaily.com [sciencedaily.com]
- 8. sinobiological.com [sinobiological.com]
- 9. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. biotium.com [biotium.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 13. med.virginia.edu [med.virginia.edu]
- 14. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 15. hwpi.harvard.edu [hwpi.harvard.edu]
- 16. youtube.com [youtube.com]
Validation & Comparative
S-Acetylglutathione vs. Glutathione: A Comparative Analysis of Bioavailability and Stability for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative bioavailability and stability of S-Acetylglutathione (SAG) and reduced Glutathione (GSH), supported by experimental data and detailed protocols.
Glutathione (GSH), the body's master antioxidant, is a tripeptide composed of glutamate, cysteine, and glycine, playing a pivotal role in cellular protection against oxidative stress, detoxification, and immune function.[1] However, the therapeutic potential of direct oral supplementation with GSH is often hampered by its poor stability in the digestive tract and low bioavailability.[1][2] This has led to the development of prodrugs like this compound (SAG), designed to overcome these limitations. This guide provides an objective comparison of SAG and GSH, focusing on their bioavailability and stability, supported by experimental data to inform research and development.
I. Bioavailability: this compound Demonstrates Superior Oral Absorption
The primary advantage of SAG over GSH lies in its enhanced oral bioavailability. The acetyl group on the sulfur atom of the cysteine residue in SAG protects the molecule from degradation by digestive enzymes and facilitates its absorption through the intestinal wall.[1][2][3][4] Once absorbed and inside the cells, the acetyl group is cleaved by intracellular enzymes called thioesterases, releasing the active glutathione molecule.[1][3][4]
A randomized, open-label, two-sequence, crossover bioavailability study in healthy volunteers directly compared the pharmacokinetic profiles of orally administered SAG and GSH. The results, summarized in the table below, clearly indicate a significantly higher rate and extent of GSH absorption in plasma after a single dose of SAG compared to a standard GSH product.[1]
| Pharmacokinetic Parameter | This compound (SAG) | Glutathione (GSH) |
| Cmax (Maximum Plasma Concentration) | Significantly Higher | Lower |
| AUC (Area Under the Curve - Total Drug Exposure) | Significantly Higher | Lower |
| Tmax (Time to Maximum Concentration) | No Significant Difference | No Significant Difference |
| (Data sourced from a single-dose, randomized, crossover bioavailability study in healthy volunteers.[1]) |
These findings are further supported by other studies indicating that SAG is more effective at increasing intracellular GSH levels compared to traditional glutathione supplements.[5][6]
II. Stability: The Protective Advantage of the Acetyl Group
The chemical stability of a compound is a critical factor for its efficacy as an oral supplement. This compound is demonstrably more stable than reduced glutathione, particularly in environments relevant to oral administration and storage.
Digestive Stability: The acetyl group in SAG protects the thiol group from oxidation and prevents the breakdown of the molecule in the acidic environment of the stomach and by digestive enzymes in the intestine.[3][4][6] In contrast, a majority of an oral dose of GSH is oxidized before it can be absorbed.[2]
Plasma Stability: Research has shown that SAG is more stable in blood plasma than GSH.[1][5] This increased stability ensures that more of the intact prodrug is delivered to the cells for conversion to active glutathione.
III. Experimental Protocols
For researchers looking to conduct their own comparative studies, the following are detailed methodologies for the quantification of glutathione in biological samples.
A. Protocol for HPLC-UV Analysis of Glutathione in Biological Samples
This method is suitable for the quantification of reduced glutathione (GSH) in samples such as cell lysates or plasma.
-
Sample Preparation:
-
For cultured cells (approximately 1x10^6), wash the cell pellet with phosphate-buffered saline (PBS).
-
Precipitate proteins by adding ice-cold 10% trichloroacetic acid (TCA) and centrifuge at 9,000 x g for 15 minutes.
-
Collect the supernatant for analysis.[8]
-
-
Derivatization (using Ellman's Reagent):
-
Mix 0.5 mL of the sample supernatant with 0.5 mL of 0.5 mM 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) solution.
-
Incubate the mixture at 60°C for 30 minutes to allow for the reaction to form a stable dimer.[8]
-
-
HPLC-UV Conditions:
-
Column: C8 reverse-phase column.
-
Mobile Phase A: Phosphate buffer (pH 2.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A segmented gradient elution.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV detector at 280 nm.[8]
-
Quantification: Generate a standard curve using known concentrations of GSH to quantify the amount in the samples.
-
B. Protocol for UPLC-MS/MS Analysis of Glutathione in Plasma
This highly sensitive and specific method is ideal for quantifying low levels of glutathione and its derivatives in complex biological matrices like plasma.
-
Sample Preparation:
-
To prevent auto-oxidation and enzymatic degradation, immediately treat plasma samples with a solution containing an alkylating agent like N-ethylmaleimide (NEM).
-
Precipitate proteins using a solution of acetonitrile.
-
Centrifuge the samples at high speed (e.g., 20,000 x g) at 4°C.
-
-
UPLC-MS/MS Conditions:
-
Column: A suitable reverse-phase column, such as a UPLC HSS T3.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution to separate the analytes.
-
Flow Rate: Approximately 400 µL/min.
-
Mass Spectrometry: Use a triple-quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
-
Detection: Monitor specific mass transitions for GSH, GSSG (oxidized glutathione), and SAG (if applicable).[10]
-
Quantification: Use isotopically labeled internal standards for accurate quantification.
-
IV. Cellular Uptake, Metabolism, and Signaling Pathways
The enhanced bioavailability of this compound is intrinsically linked to its mechanism of cellular uptake and subsequent metabolism. The following diagrams illustrate these processes and the downstream signaling effects of restored intracellular glutathione.
Restoring intracellular glutathione levels has a significant impact on cellular signaling, particularly through the Keap1-Nrf2 pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. However, increased levels of intracellular GSH can lead to the S-glutathionylation of Keap1, causing the release and activation of Nrf2. Activated Nrf2 then translocates to the nucleus and initiates the transcription of genes that further support the antioxidant response, creating a positive feedback loop.
V. Conclusion
The available evidence strongly suggests that this compound is a superior alternative to standard reduced glutathione for oral supplementation. Its enhanced stability and significantly higher bioavailability lead to more effective restoration of intracellular glutathione levels. For researchers and drug development professionals, SAG represents a more reliable and potent means of modulating intracellular glutathione for therapeutic and experimental purposes. The detailed protocols and pathway diagrams provided in this guide offer a foundational resource for further investigation into the comparative efficacy and mechanisms of action of these two important molecules.
References
- 1. graphyonline.com [graphyonline.com]
- 2. martelmedicaloffice.com [martelmedicaloffice.com]
- 3. 2.5. HPLC Analysis of Intracellular Glutathione Levels [bio-protocol.org]
- 4. esliteglutathione.com [esliteglutathione.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. esliteglutathione.com [esliteglutathione.com]
- 7. effepharm.com [effepharm.com]
- 8. A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of a simplified procedure for convenient and rapid quantification of reduced and oxidized glutathione in human plasma by liquid chromatography tandem mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An UPLC-MS/MS Assay to Measure Glutathione as Marker for Oxidative Stress in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: S-Acetylglutathione vs. N-acetylcysteine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic agents aimed at replenishing intracellular glutathione (GSH) and combating oxidative stress, S-Acetylglutathione (SAG) and N-acetylcysteine (NAC) stand out as prominent contenders. This guide provides an objective comparison of their efficacy, supported by experimental data, to inform research and development decisions. While both molecules aim to boost GSH levels, their distinct biochemical pathways and properties result in different efficacy profiles.
Mechanism of Action: A Tale of Two Pathways
N-acetylcysteine (NAC) has long been a clinical staple, primarily known for its role as an antidote for acetaminophen overdose and as a mucolytic agent.[1][2] Its mechanism for increasing glutathione levels is indirect; it serves as a precursor to L-cysteine, which is the rate-limiting amino acid in the de novo synthesis of glutathione.[3][4] Beyond its role as a precursor, NAC also exhibits direct antioxidant effects by scavenging reactive oxygen species (ROS) and can reduce disulfide bonds in proteins.[1][5] Recent research also highlights the conversion of NAC into hydrogen sulfide (H₂S) and sulfane sulfur species, which contribute to its antioxidant and cytoprotective activities.[5][[“]]
This compound, in contrast, represents a more direct approach to elevating intracellular glutathione. It is a derivative of glutathione where an acetyl group is attached to the sulfur atom of the cysteine residue.[7] This structural modification protects the glutathione molecule from degradation by digestive enzymes, allowing it to be absorbed intact.[7] Once inside the cell, intracellular enzymes called thioesterases cleave the acetyl group, releasing the active glutathione molecule directly into the cellular environment.[8]
Bioavailability and Intracellular Glutathione Replenishment
A critical point of differentiation between SAG and NAC lies in their bioavailability and subsequent impact on intracellular glutathione levels. Oral glutathione supplementation is largely ineffective due to its rapid breakdown in the digestive system.[7] NAC, being more stable, is readily absorbed, but its conversion to glutathione is subject to the cellular enzymatic machinery for de novo synthesis.[3][9]
SAG is designed to bypass this limitation. The acetyl group enhances its lipophilicity, facilitating its passage across cell membranes.[7] This leads to a more direct and efficient increase in intracellular glutathione levels.
Quantitative Comparison of Efficacy:
| Parameter | This compound (SAG) | N-acetylcysteine (NAC) | Key Findings |
| Bioavailability | Higher oral bioavailability due to the protective acetyl group preventing enzymatic degradation in the gut.[7][10] | Good oral bioavailability, but undergoes extensive first-pass metabolism.[9] | SAG is structurally designed for enhanced stability and absorption compared to NAC. |
| Intracellular GSH Increase | Directly releases glutathione into the cell after deacetylation.[7][8] | Increases intracellular cysteine, the precursor for de novo glutathione synthesis.[3][11] | A study on physically active males showed that 1200 mg of NAC for 8 days significantly elevated reduced glutathione (GSH) levels by 33%.[12][13] |
| Antioxidant Capacity | Directly contributes to the intracellular glutathione pool, the "master antioxidant".[7] | Acts as a direct antioxidant and a precursor to glutathione.[1][5] It also increases total antioxidant status.[12][13] | In one study, both NAC and α-lipoic acid administration significantly elevated plasma total antioxidant status (TAS) and reduced markers of oxidative damage.[12][13] |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action and a typical experimental workflow for evaluating these compounds, the following diagrams are provided.
Experimental Protocols
Measurement of Intracellular Glutathione Levels
A common method for quantifying intracellular glutathione is through High-Performance Liquid Chromatography (HPLC) or commercially available ELISA kits.
1. Sample Preparation:
-
Cell or tissue samples are homogenized in a cold buffer, often containing a protein precipitating agent like metaphosphoric acid (MPA) or sulfosalicylic acid (SSA).[14][15]
-
The homogenate is centrifuged to remove precipitated proteins.
-
The resulting supernatant is used for glutathione analysis.[14]
2. HPLC Method:
-
The supernatant is derivatized with a fluorescent agent, such as o-phthalaldehyde (OPA), to allow for detection.[16]
-
The derivatized sample is injected into an HPLC system equipped with a fluorescence detector.
-
Standard curves for both reduced glutathione (GSH) and oxidized glutathione (GSSG) are prepared to quantify their concentrations in the samples.[16]
3. Enzymatic Recycling Method (ELISA):
-
This method is based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in the presence of glutathione reductase.[14]
-
The rate of color development, measured spectrophotometrically at 405-412 nm, is proportional to the concentration of glutathione in the sample.[15]
-
To measure GSSG specifically, GSH is first masked using a reagent like 2-vinylpyridine.[14] The total glutathione is measured in a separate reaction without the masking agent. The GSH concentration is then calculated by subtracting the GSSG concentration from the total glutathione concentration.[14]
Conclusion for the Research Professional
Both this compound and N-acetylcysteine are valuable molecules for modulating intracellular glutathione levels and combating oxidative stress. The choice between them for a specific research or therapeutic application will depend on the desired mechanism of action, the target tissue, and the specific pathological context.
NAC's efficacy as a cysteine donor for de novo glutathione synthesis is well-established, particularly in cases of acute glutathione depletion.[9][11] SAG, with its enhanced bioavailability and direct delivery of glutathione, presents a promising alternative, especially in conditions where the de novo synthesis pathway may be compromised or when a more rapid and direct increase in intracellular glutathione is desired.[7][10] Further head-to-head clinical trials with robust methodologies are warranted to fully elucidate the comparative efficacy of these two compounds in various disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Acetylcysteine? [synapse.patsnap.com]
- 3. transparentlabs.com [transparentlabs.com]
- 4. Glutathione vs. NAC: Which Antioxidant Is Best for Your Liver? - Life Extension [lifeextension.com]
- 5. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. esliteglutathione.com [esliteglutathione.com]
- 8. graphyonline.com [graphyonline.com]
- 9. Can N-acetylcysteine (NAC) Supplements Increase Cellular Glutathione | Glyteine [glyteine.com]
- 10. gihichem.com [gihichem.com]
- 11. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomed.cas.cz [biomed.cas.cz]
- 13. The comparison of antioxidant and hematological properties of N-acetylcysteine and alpha-lipoic acid in physically active males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapid determination of reduced and oxidized glutathione levels using a new thiol-masking reagent and the enzymatic recycling method: Application to the rat liver and bile samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2.8. Total glutathione (GSH) assay [bio-protocol.org]
- 16. Measurement of Glutathione as a Tool for Oxidative Stress Studies by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
S-Acetylglutathione vs. Liposomal Glutathione: A Comparative Guide to Cellular Delivery
For researchers, scientists, and drug development professionals, optimizing the intracellular delivery of glutathione (GSH) is critical for modulating oxidative stress and cellular function. This guide provides an objective comparison of two leading oral glutathione supplementation strategies: S-Acetylglutathione (SAG) and Liposomal Glutathione (L-GSH), focusing on their mechanisms of cellular delivery and the experimental data supporting their efficacy.
Glutathione is the most abundant endogenous antioxidant, playing a pivotal role in detoxification, immune response, and maintaining cellular redox homeostasis. However, oral supplementation with standard glutathione is largely ineffective due to its poor stability in the gastrointestinal tract and rapid enzymatic degradation. This compound and Liposomal Glutathione have emerged as advanced formulations designed to overcome these bioavailability challenges.
Mechanisms of Cellular Uptake
The two formulations employ distinct strategies to protect the glutathione molecule and facilitate its entry into cells.
This compound (SAG) is a prodrug form of glutathione. An acetyl group attached to the sulfur atom of cysteine protects the molecule from oxidation and enzymatic breakdown in the digestive system.[1][2] This modification increases its lipophilicity, allowing it to more readily pass through cell membranes. Once inside the cell, cytoplasmic thioesterases cleave the acetyl group, releasing active, reduced glutathione directly into the cytosol.[1][3][4]
Liposomal Glutathione (L-GSH) utilizes an encapsulation technology. The glutathione molecule is enclosed within liposomes, which are microscopic, spherical vesicles composed of a phospholipid bilayer similar to that of a cell membrane.[5][6] This lipid bubble protects the glutathione from degradation in the stomach and intestines.[6][7] The liposomes can then fuse with the cell membranes of intestinal and target cells, facilitating the direct release of glutathione into the cell's interior.[7][8]
Below is a diagram illustrating the distinct cellular uptake pathways.
Comparative Performance Data
While direct head-to-head clinical trials are limited, separate studies provide quantitative insights into the in vivo efficacy of each formulation. It is important to note that the following data is collated from different studies with varying methodologies and cannot be used for a direct statistical comparison.
This compound (SAG) Performance
A study comparing oral SAG to standard GSH in healthy volunteers demonstrated significantly improved pharmacokinetic parameters for SAG.[9]
| Parameter | Result (SAG vs. GSH) | Interpretation |
| Rate of Absorption (Cmax) | 57.4% higher for SAG | Indicates a faster attainment of peak plasma GSH concentration. |
| Extent of Absorption (AUC 0-24h) | 68.8% higher for SAG | Suggests greater overall bioavailability over a 24-hour period. |
| Erythrocyte GSH/GSSG Ratio | Significantly increased with SAG | Shows a shift towards a more reduced state within red blood cells, indicating enhanced antioxidant capacity. |
| Data sourced from a single dose, randomized, crossover bioavailability study.[9] |
Liposomal Glutathione (L-GSH) Performance
A pilot clinical study assessed the effects of daily oral L-GSH supplementation in healthy adults over four weeks.[7][8][10][11]
| Compartment | Maximum % Increase in GSH Levels (at 2 weeks) |
| Whole Blood | 40% |
| Erythrocytes | 25% |
| Plasma | 28% |
| Peripheral Blood Mononuclear Cells (PBMCs) | 100% |
| Oxidative Stress Marker | Result |
| Plasma 8-isoprostane | 35% decrease |
| Oxidized:Reduced GSH Ratio | 20% decrease |
| Data from a 1-month study with daily doses of 500 mg or 1000 mg of liposomal GSH.[7][8][10][11] |
Experimental Protocols
The quantification of intracellular glutathione is crucial for evaluating the efficacy of delivery systems. Common methodologies include High-Performance Liquid Chromatography (HPLC) and the use of fluorescent probes.
Measurement of Intracellular Glutathione via HPLC
This method allows for the separation and quantification of reduced (GSH) and oxidized (GSSG) glutathione.
Key Protocol Steps:
-
Cell Harvesting and Lysis: Cells are collected and lysed to release intracellular contents.
-
Deproteinization: Proteins are precipitated, typically with an acid like metaphosphoric acid, to prevent interference with the analysis.
-
Derivatization (Optional but common): A derivatizing agent may be added to react with the thiol group of GSH, making it detectable by UV or fluorescence detectors.
-
Chromatographic Separation: The sample is injected into an HPLC system. A reverse-phase column (e.g., C18) separates GSH, GSSG, and other components based on their polarity.
-
Detection and Quantification: A detector measures the concentration of the eluting components. The concentration of GSH and GSSG in the sample is determined by comparing the peak areas to a standard curve.
Real-time Monitoring with Fluorescent Probes
Fluorescent probes offer the ability to monitor dynamic changes in intracellular GSH levels in living cells.
Methodology Overview:
-
Probe Selection: A variety of cell-permeant fluorescent dyes are available that react specifically with reduced glutathione. Ratiometric probes are particularly useful as they exhibit a spectral shift upon binding to GSH, allowing for a more quantitative measurement that is independent of probe concentration.
-
Cell Loading: Live cells are incubated with the fluorescent probe, which crosses the cell membrane and reacts with intracellular GSH.
-
Imaging and Analysis: The fluorescence signal is measured using techniques like confocal microscopy or flow cytometry. The intensity of the fluorescence correlates with the intracellular GSH concentration.
Glutathione's Role in Cellular Antioxidant Defense
Both SAG and L-GSH aim to bolster the cell's primary defense mechanism against oxidative stress. The delivered glutathione participates in several critical pathways to neutralize reactive oxygen species (ROS).
In this cycle, Glutathione Peroxidase (GPx) utilizes GSH to reduce harmful ROS, such as hydrogen peroxide, to water. In the process, GSH is oxidized to glutathione disulfide (GSSG). Glutathione Reductase (GR) then regenerates GSH from GSSG in an NADPH-dependent reaction, thus maintaining the cellular pool of reduced glutathione.
Conclusion
Both this compound and Liposomal Glutathione represent significant advancements over conventional glutathione supplements, offering viable mechanisms for increasing intracellular glutathione levels.
-
This compound leverages a prodrug strategy for enhanced stability and direct intracellular release following enzymatic cleavage. The available data suggests it is highly effective at increasing the bioavailability of glutathione compared to standard oral GSH.[9]
-
Liposomal Glutathione employs a physical encapsulation method to protect the molecule and facilitate cellular entry via membrane fusion. Clinical data supports its ability to significantly increase glutathione levels in various blood compartments and reduce markers of oxidative stress.[7][8][10][11]
The choice between these two forms may depend on the specific research or therapeutic context. While both are demonstrably effective, the literature currently lacks direct, head-to-head comparative clinical trials. Future research should focus on such studies to definitively delineate the relative efficacy and optimal applications for each delivery system.
References
- 1. renuebyscience.com [renuebyscience.com]
- 2. hormonesynergy.com [hormonesynergy.com]
- 3. Quantitative Imaging of Glutathione in Live Cells Using a Reversible Reaction-Based Ratiometric Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Development of a HPLC-UV method for the simultaneous determination of intracellular glutathione species in human cells | Semantic Scholar [semanticscholar.org]
- 5. esliteglutathione.com [esliteglutathione.com]
- 6. hormonesynergy.com [hormonesynergy.com]
- 7. Oral supplementation with liposomal glutathione elevates body stores of glutathione and markers of immune function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral supplementation with liposomal glutathione elevates body stores of glutathione and markers of immune function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glutathionepharmacist.com [glutathionepharmacist.com]
- 10. plantacorp.com [plantacorp.com]
- 11. researchgate.net [researchgate.net]
S-Acetylglutathione Outperforms GSH in Head-to-Head Bioavailability and Oxidative Stress Reduction
A comprehensive review of direct comparative studies reveals S-Acetylglutathione (SAG) demonstrates superior bioavailability and efficacy in mitigating oxidative stress markers when compared to reduced Glutathione (GSH). This guide synthesizes the key findings, presents the supporting experimental data in a structured format, and details the methodologies for researchers, scientists, and drug development professionals.
This compound (SAG), a derivative of GSH, has been developed to overcome the poor oral bioavailability of GSH, which is largely degraded in the gut.[1] The addition of an acetyl group to the sulfur atom in SAG enhances its stability and allows for direct absorption into cells, where it is then converted to active glutathione.[2][3] This improved cellular uptake translates to a more potent antioxidant effect, as evidenced by head-to-head studies.[2][4]
Comparative Bioavailability: A Human Crossover Study
A single-dose, randomized, open-label, two-period crossover study in healthy volunteers directly compared the oral bioavailability of SAG and GSH. The results demonstrated a significantly higher plasma concentration and overall exposure to glutathione following SAG administration.
| Pharmacokinetic Parameter | This compound (SAG) | Glutathione (GSH) | Percentage Increase with SAG |
| Maximal Plasma Concentration (Cmax) | Higher (exact values not provided in abstract) | Lower | 57.4% |
| Area Under the Curve (AUC 0-24h) | Higher (exact values not provided in abstract) | Lower | 68.8% |
| [5] |
These findings indicate that SAG is more effectively absorbed and delivered to the bloodstream than GSH.[5] Furthermore, the study noted that the ratio of reduced to oxidized glutathione (GSH/GSSG) in red blood cells, a key indicator of cellular antioxidant status, was higher 24 hours after SAG administration compared to GSH.[5]
Efficacy in Reducing Oxidative Stress: Preclinical Evidence
A preclinical study investigating the effects of SAG in a mouse model of carbon tetrachloride (CCl4)-induced liver injury provided compelling evidence of its superior efficacy in combating oxidative stress. SAG administration significantly restored key antioxidant enzymes and reduced markers of oxidative damage more effectively than what is typically observed with standard GSH in similar models.
| Oxidative Stress Marker | CCl4-Treated Group (Control) | CCl4 + this compound (SAG) | Outcome with SAG |
| Superoxide Dismutase (SOD) Activity | Downregulated | Significantly Restored | Protection against oxidative damage |
| Glutathione (GSH) Levels | Downregulated | Significantly Restored | Replenishment of antioxidant stores |
| Glutathione Peroxidase (GPx) Activity | Impaired | Significantly Restored | Enhanced detoxification of peroxides |
| Glutathione Disulfide (GSSG) Levels | Increased | Significantly Decreased | Reduction of oxidative stress |
| Lipid Peroxidation | Increased | Strongly Reduced | Prevention of cellular membrane damage |
| Hydrogen Peroxide (H₂O₂) & ROS Levels | Increased | Strongly Reduced | Neutralization of reactive oxygen species |
| [6] |
This study also elucidated the involvement of the Nrf2 signaling pathway, a critical regulator of the antioxidant response. SAG treatment restored the levels of Nrf2 and its downstream targets, heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1), which were diminished by CCl4-induced oxidative stress.[6]
Experimental Protocols
Bioavailability Study in Healthy Volunteers
-
Study Design: A single-center, single-dose, randomized, open-label, two-sequence, two-period, crossover bioavailability study was conducted.[1][5]
-
Participants: Eighteen healthy male and female volunteers were enrolled.[1][5] Participants were instructed to avoid foods high in GSH or those that stimulate GSH production for three days prior to and throughout the study.[5]
-
Intervention: Subjects received a single oral dose of either this compound or GSH. After a washout period, they received the alternate supplement.[5]
-
Data Collection: Blood samples were collected at various time intervals over 24 hours post-administration to determine plasma levels of GSH.[1] The ratio of GSH to GSSG in red blood cells was also assessed.[5]
-
Analysis: Pharmacokinetic parameters, including Cmax and AUC, were calculated for plasma GSH levels.[5]
Preclinical Liver Injury Study
-
Animal Model: Mice were used to model carbon tetrachloride (CCl4)-induced liver injury, a well-established model for studying oxidative stress.[6]
-
Induction of Injury: Mice received intraperitoneal injections of 1 mL/kg CCl4 (diluted 1:10 in olive oil) twice a week for eight consecutive weeks.[6]
-
Intervention: A treatment group received oral administration of SAG at a dose of 30 mg/kg for the duration of the 8-week study.[6]
-
Biochemical Analysis: At the end of the study, liver tissues were collected and analyzed for:
-
Activity of antioxidant enzymes: Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx).[6]
-
Levels of reduced glutathione (GSH) and oxidized glutathione (GSSG).[6]
-
Markers of oxidative damage: lipid peroxidation, hydrogen peroxide (H₂O₂), and reactive oxygen species (ROS).[6]
-
Expression of proteins in the Nrf2 signaling pathway (Nrf2, HO-1, NQO-1).[6]
-
Visualizing the Mechanisms
The enhanced efficacy of this compound can be attributed to its unique chemical structure and subsequent metabolic pathway.
Caption: this compound's metabolic advantage over GSH.
The protective effects of SAG against oxidative stress are mediated, in part, by the activation of the Nrf2 signaling pathway.
Caption: The Nrf2 signaling pathway activated by SAG.
Caption: Workflow of the head-to-head bioavailability study.
References
- 1. graphyonline.com [graphyonline.com]
- 2. makewell.uk [makewell.uk]
- 3. researchgate.net [researchgate.net]
- 4. esliteglutathione.com [esliteglutathione.com]
- 5. glutathionepharmacist.com [glutathionepharmacist.com]
- 6. S-Acetyl-Glutathione Attenuates Carbon Tetrachloride-Induced Liver Injury by Modulating Oxidative Imbalance and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Protective Effects of S-Acetylglutathione and Other Thiol Antioxidants
For Researchers, Scientists, and Drug Development Professionals
Glutathione (GSH), a tripeptide composed of cysteine, glutamate, and glycine, is the most abundant endogenous antioxidant in mammalian cells, playing a pivotal role in cellular defense against oxidative stress, detoxification, and immune function.[1][2] However, its therapeutic application via oral administration is hampered by poor bioavailability due to enzymatic degradation in the digestive system.[1][3][4] This limitation has spurred the development of more stable and bioavailable precursors and prodrugs.
This guide provides an objective comparison of S-Acetylglutathione (SAG), a novel glutathione prodrug, against other prominent thiol-based antioxidants: standard reduced Glutathione (GSH), N-acetylcysteine (NAC), and Alpha-Lipoic Acid (ALA). The comparison is based on their mechanisms of action, pharmacokinetic profiles, and supporting experimental data to inform research and development decisions.
Comparative Analysis of Thiol Antioxidants
The primary distinction among these compounds lies in their mechanism for boosting intracellular glutathione levels and their subsequent bioavailability. This compound is designed to deliver the complete glutathione molecule directly into the cells, whereas NAC provides a key building block, and ALA supports the recycling and synthesis of glutathione.
Key Physicochemical and Pharmacokinetic Properties
The acetyl group on SAG's sulfur atom protects it from enzymatic breakdown, allowing the intact molecule to be absorbed and subsequently deacetylated within the cell to release active GSH.[5][6][7] This contrasts sharply with standard GSH, which is largely hydrolyzed before it can be absorbed.[1][4] NAC acts as a prodrug for cysteine, the rate-limiting amino acid in GSH synthesis.[8][9][10] ALA is not a direct precursor but enhances GSH levels by regenerating it from its oxidized state (GSSG) and inducing the expression of genes involved in its synthesis.[11][12][13]
| Feature | This compound (SAG) | Reduced Glutathione (GSH) | N-Acetylcysteine (NAC) | Alpha-Lipoic Acid (ALA) |
| Primary Mechanism | Direct GSH Prodrug.[3][5][7] | Active "Master" Antioxidant.[1][2] | Cysteine Precursor.[8][9][14] | Antioxidant Regenerator & Synthesis Inducer.[11][12] |
| Oral Bioavailability | High; acetyl group enhances stability and absorption.[6][7][15] | Very low due to enzymatic degradation.[1][3][4] | High; stable and well-absorbed.[14] | High; well-absorbed. |
| Cellular Uptake | Readily crosses cell membranes.[1][6][16] | Limited ability to enter cells intact.[1] | Enters cells to deliver cysteine.[9] | Enters cells in both oxidized and reduced forms.[12] |
| Key Advantage | Delivers intact GSH into cells, bypassing degradation.[1][17] | The body's primary endogenous antioxidant. | Effective at replenishing cysteine pools for GSH synthesis.[8][18] | Regenerates multiple antioxidants, including GSH, Vitamin C, and E.[12][13] |
Quantitative Experimental Data
Direct comparative studies highlight the superior bioavailability of SAG over standard GSH. A clinical study in healthy volunteers demonstrated that a single oral dose of SAG resulted in significantly higher plasma concentrations of GSH compared to an equivalent dose of GSH itself.
| Parameter | This compound (SAG) | Reduced Glutathione (GSH) | % Increase with SAG |
| Cmax (Rate of Absorption) | Higher | Lower | +57.4%[4] |
| AUC 0-24h (Extent of Absorption) | Higher | Lower | +68.8%[4] |
Table based on data from a single-dose, randomized, crossover bioavailability study in healthy volunteers.[4]
Further research has shown that ALA supplementation can also effectively increase glutathione levels. In a study involving trained men subjected to muscle-damaging exercise, an 8-day supplementation with 600 mg/day of ALA resulted in a 40% increase in post-exercise erythrocyte GSH levels compared to the control group.[19]
Signaling Pathways and Mechanisms
Thiol antioxidants influence cellular defense mechanisms primarily through the modulation of redox-sensitive signaling pathways. A central pathway is the Keap1-Nrf2 system, which regulates the expression of a wide array of antioxidant and detoxification genes.
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. When cells are exposed to oxidative stress or electrophiles (including some antioxidants), Keap1 is modified, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating the transcription of protective enzymes, including those essential for GSH synthesis and regeneration. ALA is a known inducer of the Nrf2-mediated gene expression that regulates GSH synthesis.[11]
References
- 1. esliteglutathione.com [esliteglutathione.com]
- 2. S-Acetyl L Glutathione vs. Liposomal Glutathione: Which Reigns Supreme? | Optimal Circadian Health [optimalcircadianhealth.com]
- 3. graphyonline.com [graphyonline.com]
- 4. glutathionepharmacist.com [glutathionepharmacist.com]
- 5. esliteglutathione.com [esliteglutathione.com]
- 6. hormonesynergy.com [hormonesynergy.com]
- 7. makewell.co [makewell.co]
- 8. tandfonline.com [tandfonline.com]
- 9. What is the mechanism of Acetylcysteine? [synapse.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. Correlation of α-Lipoic Acid and S. Glutathione Level with Free Radical Excess in Tobacco Consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alpha-Lipoic Acid: Biological Mechanisms and Health Benefits [mdpi.com]
- 13. cymbiotika.com [cymbiotika.com]
- 14. transparentlabs.com [transparentlabs.com]
- 15. makewell.uk [makewell.uk]
- 16. luxxewhiteproducts.com [luxxewhiteproducts.com]
- 17. S-Acetyl-L-glutathione: Physiological Roles and Pharmacokinetic Characteristics_Chemicalbook [chemicalbook.com]
- 18. Glutathione vs. NAC: Which Antioxidant Is Best for Your Liver? - Life Extension [lifeextension.com]
- 19. Assessment of the antioxidant effectiveness of alpha-lipoic acid in healthy men exposed to muscle-damaging exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
Distinguishing S-Acetylglutathione from GSH: A Guide to Validated Analytical Methods
For researchers, scientists, and drug development professionals, the accurate differentiation and quantification of S-Acetylglutathione (SAG) and Glutathione (GSH) are critical for pharmacokinetic studies, drug metabolism research, and the development of novel therapeutics. This guide provides a comparative overview of validated analytical methods, complete with experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
This compound, a derivative of the endogenous antioxidant Glutathione, is gaining attention as a more stable and bioavailable precursor to GSH. Its acetyl group on the sulfur atom protects the molecule from degradation in the gastrointestinal tract, potentially leading to more efficient delivery of GSH to the cells. Consequently, robust analytical methods capable of distinguishing between the acetylated and non-acetylated forms are paramount.
This guide focuses on two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Both methods offer the requisite specificity and sensitivity for the simultaneous determination of SAG and GSH in various biological matrices.
Comparative Analysis of Analytical Methods
The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, including the desired sensitivity, sample matrix complexity, and available instrumentation.
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection based on mass-to-charge ratio. |
| Specificity | Good, but may be susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent, highly specific due to the unique mass fragmentation patterns of each analyte. |
| Sensitivity | Generally in the low µg/mL to high ng/mL range. | High, capable of detecting analytes in the low ng/mL to pg/mL range. |
| Sample Throughput | Moderate to high. | High, especially with modern UPLC systems. |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and maintenance expenses. |
| Derivatization | May be required to enhance UV detection of GSH. | Generally not required, simplifying sample preparation. |
Performance Data of Validated Methods
The following tables summarize the validation parameters for representative HPLC-UV and LC-MS/MS methods for the analysis of Glutathione. While specific data for the simultaneous analysis of SAG and GSH is limited in publicly available literature, these validated methods for GSH provide a strong foundation for developing and validating a combined assay. The similar chemical structures suggest that with minor modifications to chromatographic conditions, baseline separation and accurate quantification of both analytes can be achieved.
Table 1: Validation Parameters for a Representative HPLC-UV Method for GSH Analysis [1][2]
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Concentration Range | 10-200 µg/mL |
| Limit of Detection (LOD) | ~20 µg/mL |
| Limit of Quantification (LOQ) | ~60 µg/mL |
| Accuracy (% Recovery) | 98-102% |
| Precision (%RSD) | < 2% |
Table 2: Validation Parameters for a Representative LC-MS/MS Method for GSH Analysis [3][4][5]
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Concentration Range | 1-1000 ng/mL |
| Limit of Detection (LOD) | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~1.0 ng/mL |
| Accuracy (% Recovery) | 95-105% |
| Precision (%RSD) | < 5% |
Experimental Protocols
Below are detailed methodologies for HPLC-UV and LC-MS/MS analysis, which can be adapted for the simultaneous determination of this compound and Glutathione.
Protocol 1: HPLC-UV Method
This protocol is based on established methods for GSH analysis and can be optimized for the simultaneous detection of SAG.
1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add 100 µL of 10% metaphosphoric acid to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 25 mM phosphate buffer (pH 2.7).
-
Mobile Phase B: Methanol.
-
Gradient: 5% B to 50% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 210 nm.
3. Method Validation
-
Specificity: Analyze blank plasma and plasma spiked with SAG and GSH to ensure no interfering peaks at the retention times of the analytes.
-
Linearity: Prepare calibration curves for both SAG and GSH in the expected concentration range.
-
Accuracy and Precision: Perform recovery studies by spiking known concentrations of SAG and GSH into the matrix at low, medium, and high levels.
-
LOD and LOQ: Determine the lowest concentration at which the signal-to-noise ratio is at least 3 (LOD) and 10 (LOQ).
Protocol 2: LC-MS/MS Method
This protocol provides a highly sensitive and specific method for the simultaneous quantification of SAG and GSH.
1. Sample Preparation (Plasma)
-
To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (e.g., isotopically labeled GSH).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient appropriate for the separation of the two compounds.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
GSH: Precursor ion > product ion (e.g., m/z 308 > 179).
-
SAG: Precursor ion > product ion (e.g., m/z 350 > 179).
-
Internal Standard: Appropriate transitions for the labeled compound.
-
3. Method Validation
-
Follow the same validation parameters as described for the HPLC-UV method, with a focus on matrix effects, which can be assessed by comparing the response of the analytes in neat solution versus post-extraction spiked samples.
Visualizing the Analytical Workflow
The following diagrams, created using the DOT language, illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for HPLC-UV analysis of SAG and GSH.
Caption: Workflow for LC-MS/MS analysis of SAG and GSH.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the analytical determination of this compound and Glutathione. LC-MS/MS offers superior sensitivity and specificity, making it the preferred method for complex biological matrices and studies requiring low detection limits. HPLC-UV provides a cost-effective and reliable alternative for applications where higher concentrations are expected. The provided protocols and validation data serve as a robust starting point for developing and implementing a validated method for the simultaneous analysis of these critical compounds, thereby facilitating further research into their therapeutic potential.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. Validation of a Reversed-Phase High Performance Liquid Chromatography Method for the Simultaneous Analysis of Cysteine and Reduced Glutathione in Mouse Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Simultaneous Quantitation of Oxidized and Reduced Glutathione via LC-M" by Dustin W. Carroll, Diana Howard et al. [uknowledge.uky.edu]
- 4. A new LC-MS/MS method for the clinical determination of reduced and oxidized glutathione from whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous quantitation of oxidized and reduced glutathione via LC-MS/MS to study the redox state and drug-mediated modulation in cells, worms and animal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of S-Acetylglutathione: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of S-Acetylglutathione (SAG), a derivative of the antioxidant glutathione, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adhering to established protocols ensures compliance with regulations and minimizes potential hazards. This guide provides essential safety and logistical information for the appropriate management and disposal of this compound waste.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate safety measures. Based on safety data sheets (SDS), SAG may be harmful if swallowed and can cause irritation to the eyes, skin, and respiratory system[1]. Therefore, proper personal protective equipment (PPE) is the first line of defense.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or glasses with side-shields[2].
-
Hand Protection: Use chemical-impermeable gloves. Gloves should be inspected before use, and hands should be washed and dried after handling[2][3].
-
Body Protection: A laboratory coat is essential to protect skin and clothing[4]. In cases of significant exposure risk, fire/flame resistant and impervious clothing may be necessary[2].
-
Respiratory Protection: If dust formation is unavoidable or if exposure limits are exceeded, a full-face respirator may be required[2][3].
Work should always be conducted in a well-ventilated area or under a fume hood to avoid inhalation of dust or vapors[1][3][4].
Summary of Safety and Handling Information
For quick reference, the following table summarizes key safety data for this compound.
| Parameter | Information | Source |
| Chemical Formula | C₁₂H₁₉N₃O₇S | [3] |
| CAS Number | 3054-47-5 | [3][5][6] |
| Primary Hazards | Harmful if swallowed; May cause eye, skin, or respiratory irritation. | [1] |
| Incompatible Materials | No specific incompatibilities listed; general chemical prudence advised. | [5] |
| Storage Conditions | Store in a tightly closed container in a cool, dry, and well-ventilated place. | [3][6] |
| Fire Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam. | [3] |
Step-by-Step Disposal Procedure for this compound
The disposal of this compound, like other pharmaceutical compounds, must be handled systematically to ensure safety and regulatory compliance. Flushing pharmaceutical waste down drains or disposing of it in general solid waste is not an acceptable practice due to the potential for environmental contamination[7][8].
Step 1: Waste Identification and Segregation
-
Treat all this compound, whether expired, unused, or contaminated, as chemical waste.
-
Segregate SAG waste from other laboratory waste streams such as biological, radioactive, or general trash. It should also be kept separate from incompatible chemicals like strong acids, bases, or oxidizers[9].
Step 2: Containerization
-
Place this compound waste into a designated, suitable, and clearly labeled chemical waste container[3][6].
-
The container must be made of a compatible material and have a tightly fitting lid to prevent spills or leaks[9].
-
Label the container clearly as "Hazardous Waste" or "Chemical Waste" and specify the contents, including "this compound." Ensure the label is accurate and legible[9].
Step 3: Spill Management
-
In the event of a spill, first ensure the area is well-ventilated and evacuate personnel if necessary[2][3].
-
Wearing appropriate PPE, contain the spill[1].
-
For solid spills, avoid raising dust. Carefully sweep or vacuum up the material and place it into the designated chemical waste container[6][10].
-
Prevent the spilled material from entering drains or sewer systems[2][3].
Step 4: On-Site Storage
-
Store the sealed waste container in a designated, secure area away from general laboratory traffic.
-
This storage area should be cool, dry, and well-ventilated[3][6].
Step 5: Final Disposal
-
The final disposal of this compound waste must be conducted through a licensed and certified chemical waste management company[3].
-
The standard and recommended method for pharmaceutical waste is controlled incineration at a permitted facility[3][7][11].
-
Never dispose of this compound in a sanitary landfill or down the sewer[3][7].
-
Consult and follow all federal, state, and local environmental regulations for chemical waste disposal[3][6].
Step 6: Documentation
-
Maintain detailed records of the waste generated, including the chemical name, quantity, and date of disposal. This is a crucial aspect of laboratory compliance and management[4].
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. ss3-production-public.s3.amazonaws.com [ss3-production-public.s3.amazonaws.com]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Personal protective equipment for handling S-Acetylglutathione
Essential Safety and Handling Guide for S-Acetylglutathione
This guide provides crucial safety and logistical information for laboratory professionals, including researchers, scientists, and drug development experts, who handle this compound. The following procedures are designed to ensure safe operational handling and disposal, fostering a secure research environment.
Physicochemical and Safety Data
This compound is a derivative of glutathione and is used in research for its potential to increase intracellular glutathione levels.[1][2][3] While it is not classified as a hazardous substance according to several safety data sheets, adherence to standard laboratory safety protocols is essential.[4]
| Property | Value | Reference |
| CAS Number | 3054-47-5 | [5] |
| Molecular Formula | C12H19N3O7S | [6] |
| Molecular Weight | 349.36 g/mol | [6] |
| Appearance | Crystalline solid | [1] |
| Solubility | Soluble in hot water; practically insoluble in cold water. Approx. 1 mg/mL in PBS (pH 7.2). | [1][2][3] |
| Storage Temperature | Recommended storage under 25°C in a cool, dry area. | [5] |
| Hazard Identification | Not classified as hazardous, but may cause irritation to mucous membranes and the upper respiratory tract. Harmful if swallowed. | [4][7] |
Personal Protective Equipment (PPE)
To ensure personal safety and prevent exposure, the following personal protective equipment should be worn when handling this compound:
| PPE Category | Specific Recommendations | Reference |
| Eye/Face | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. | [6][8] |
| Skin | Wear appropriate protective gloves (inspected prior to use) and impervious clothing to prevent skin exposure. | [5][8] |
| Respiratory | In cases of insufficient ventilation or potential for dust formation, use a NIOSH or European Standard EN 149 approved respirator. A full-face respirator may be necessary if exposure limits are exceeded. | [5][8][9] |
| General | A laboratory fume hood or other local exhaust ventilation should be used to minimize airborne concentrations. An eyewash station and safety shower should be readily available. | [6][7] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and compliance. The following step-by-step guidance outlines the lifecycle of this compound in the laboratory.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a tightly closed, well-ventilated, dry area.[5][6] The recommended storage temperature is below 25°C.[5]
-
Keep away from strong oxidizing agents.[5]
Handling and Preparation of Solutions:
-
Always handle this compound within a laboratory fume hood or a well-ventilated area to avoid inhalation of dust.[6][9]
-
Avoid contact with skin and eyes by wearing the appropriate PPE.[5]
-
For preparing aqueous solutions, this compound can be dissolved directly in aqueous buffers.[1] It is recommended not to store aqueous solutions for more than one day.[1]
-
Do not eat, drink, or smoke in the handling area.[10]
In Case of a Spill:
-
Ensure adequate ventilation.[8]
-
Wearing appropriate PPE, vacuum or sweep up the spilled material.[5]
-
Place the collected material into a suitable, sealed container for disposal.[5][9]
-
Avoid generating dust during clean-up.[6]
-
Prevent the spilled material from entering drains or water courses.[6][8]
Disposal:
-
Dispose of waste material in a manner consistent with federal, state, and local regulations.[5]
-
Disposal can be carried out by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[9]
-
Do not discharge into sewer systems.[9]
-
Contaminated packaging should be triple-rinsed and can be offered for recycling or disposed of in a sanitary landfill after being rendered unusable.[9]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Procedure | Reference |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek medical attention. | [5][8] |
| Skin Contact | Remove contaminated clothing and shoes immediately. Flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention. | [5] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [5] |
| Ingestion | Do not induce vomiting. Wash the mouth out with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [5][8][9] |
Visualized Workflows and Pathways
To further clarify procedural and biological processes, the following diagrams are provided.
This compound serves as a prodrug to deliver glutathione into cells. The acetyl group enhances its stability and uptake.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. biomol.com [biomol.com]
- 3. S-Acetyl-L-glutathione - LKT Labs [lktlabs.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. ss3-production-public.s3.amazonaws.com [ss3-production-public.s3.amazonaws.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. echemi.com [echemi.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
